LASSBio-1135
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-2-8-14(9-3-1)20-18-17(15-10-4-6-12-19-15)21-16-11-5-7-13-22(16)18/h1-13,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQALHCOPZRDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LASSBio-1135: A Technical Guide to its Multitarget Mechanism of Action
Introduction
LASSBio-1135 is an imidazo[1,2-a]pyridine derivative initially investigated as a potential dual inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) and cyclooxygenase-2 (COX-2) for the treatment of inflammation and pain.[1][2] Subsequent research has revealed a more complex, multitarget mechanism of action that underlies its significant efficacy in preclinical models of inflammatory and neuropathic pain.[1][2][3] This document provides an in-depth technical overview of the core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.
Core Mechanism of Action
This compound exerts its therapeutic effects primarily through two independent, yet synergistic, mechanisms: the inhibition of tumor necrosis factor-alpha (TNF-α) production and the non-competitive antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][3][4] This dual action allows it to modulate both immune cell activation and neuronal sensitization, key components of chronic pain and inflammation.[1][2]
Inhibition of TNF-α Production via p38 MAPK Pathway Modulation
This compound effectively suppresses the production and release of TNF-α, a critical pro-inflammatory cytokine, from immune cells such as macrophages.[1][2][3] This action is not due to direct inhibition of the p38 MAPK enzyme as initially predicted, but rather by interfering with its activation (phosphorylation) or an upstream signaling event.[1][2] By reducing the levels of phosphorylated p38 MAPK, this compound downregulates the signaling cascade that leads to the transcription and synthesis of TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][3][4]
Non-Competitive Antagonism of TRPV1 Channels
Independent of its anti-inflammatory effects, this compound directly modulates neuronal activity by acting as a potent, non-competitive antagonist of the TRPV1 channel.[1][3][4] TRPV1 is a non-selective cation channel expressed on primary afferent neurons that functions as a key sensor for noxious heat and chemical stimuli, including capsaicin and low pH (protons).[1][3] By blocking TRPV1-mediated currents, this compound reduces neuronal hyperexcitability and abrogates thermal hyperalgesia.[1][2]
Quantitative Data Summary
The dual actions of this compound have been quantified through a series of in vitro and in vivo experiments.
Table 1: In Vitro Activity of this compound
| Target/Assay | Metric | Value | Cell System | Notes |
| TNF-α Release Inhibition | IC₅₀ | 546 nM | LPS-stimulated murine macrophages | Measures inhibition of cytokine production.[3][4] |
| TRPV1 Antagonism | IC₅₀ | 580 nM | TRPV1-expressing Xenopus oocytes | Against capsaicin-elicited currents.[1][3][4] |
| TRPV1 Antagonism | - | Effective at 50 µM | TRPV1-expressing Xenopus oocytes | Against low pH-induced currents.[1][3][4] |
| Cell Viability | - | No effect below 100 µM | Murine macrophages | Demonstrates low cytotoxicity at effective concentrations.[4][5] |
Table 2: In Vivo Efficacy of this compound (Oral Administration)
| Model | Species | Dose | Key Finding(s) |
| Carrageenan-Induced Thermal Hyperalgesia | Rodent | 100 µmol/kg | Markedly reduced thermal hyperalgesia.[1][3][4] |
| Carrageenan-Induced Thermal Hyperalgesia | Rodent | 10 µmol/kg | Partial reduction observed only at later time points (e.g., 4th hour).[1][3][4] |
| Carrageenan-Induced Inflammation | Rodent | 10-100 µmol/kg | Reduced TNF-α production and neutrophil recruitment (MPO activity) in the paw.[1][3][4] |
| Partial Sciatic Ligation (Neuropathic Pain) | Rodent | 100 µmol/kg | Reversed established thermal hyperalgesia and mechanical allodynia.[1][3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
TNF-α Release Assay in Peritoneal Macrophages
-
Objective: To quantify the inhibitory effect of this compound on TNF-α production in inflammatory cells.
-
Methodology:
-
Cell Isolation: Peritoneal macrophages are harvested from BALB/c mice via peritoneal lavage.
-
Cell Culture: Cells are plated in 96-well plates and allowed to adhere for 2-4 hours. Non-adherent cells are washed away.
-
Treatment: Macrophages are pre-treated with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulation: Cells are stimulated with Lipopolysaccharide (LPS) at 100 ng/mL for 24 hours to induce TNF-α production.
-
Quantification: The concentration of TNF-α in the culture supernatant is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: An IC₅₀ value is calculated from the concentration-response curve generated using non-linear regression.[4]
-
TRPV1 Antagonism Assay in Xenopus Oocytes
-
Objective: To measure the direct antagonistic effect of this compound on TRPV1 channel activity.
-
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from Xenopus laevis frogs and manually defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding for the human or rat TRPV1 channel and are incubated for 2-5 days to allow for channel expression.
-
Two-Electrode Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: The TRPV1 agonist (e.g., 1 µM capsaicin or a low pH buffer) is applied to elicit an inward current.
-
Inhibitor Application: After establishing a stable baseline response to the agonist, this compound is co-applied at various concentrations to measure the degree of current inhibition.
-
Data Analysis: The percentage of inhibition at each concentration is used to generate a concentration-response curve and calculate the IC₅₀.[4]
-
In Vivo Model: Carrageenan-Induced Inflammatory Pain
-
Objective: To assess the anti-hyperalgesic and anti-inflammatory effects of this compound in an acute inflammatory pain model.
-
Methodology:
-
Animal Acclimation: Male Wistar rats or mice are acclimated to the testing environment.
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source) is measured.
-
Drug Administration: this compound (10 or 100 µmol/kg) or vehicle is administered orally (p.o.) one hour before the inflammatory insult.
-
Inflammation Induction: A subplantar injection of 1% carrageenan solution is administered into the right hind paw.
-
Post-Treatment Measurement: Thermal hyperalgesia is assessed by measuring paw withdrawal latency at multiple time points (e.g., 1, 2, 3, 4 hours) post-carrageenan injection.[1]
-
Tissue Analysis: At the end of the experiment (e.g., 4 hours), animals are euthanized, and the inflamed paw tissue is collected to quantify neutrophil infiltration (via Myeloperoxidase assay) and local TNF-α levels (via ELISA).[1][2]
-
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
LASSBio-1135: A Dual Inhibitor of TRPV1 and TNF-alpha for Inflammatory and Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LASSBio-1135, an imidazo[1,2-a]pyridine derivative, has emerged as a promising preclinical candidate for the management of chronic pain by simultaneously targeting two key mediators of inflammatory and neuropathic pain: the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and Tumor Necrosis Factor-alpha (TNF-α). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction
Chronic pain, encompassing both inflammatory and neuropathic states, represents a significant unmet medical need. The complex pathophysiology of chronic pain often involves interplay between the nervous and immune systems. Two critical molecular players in this process are TRPV1, a nonselective cation channel on nociceptive neurons that acts as a sensor for noxious stimuli, and TNF-α, a pro-inflammatory cytokine that drives inflammatory cascades.[1][2][3] this compound is a novel small molecule designed to concurrently inhibit both of these targets, offering a multi-pronged therapeutic approach from a single agent.[3][4] Initially identified as a weak COX-2 inhibitor, its more potent effects on TRPV1 and TNF-α position it as a unique multitarget compound for chronic pain treatment.[1][3]
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism:
-
TRPV1 Antagonism: this compound acts as a non-competitive antagonist of the TRPV1 channel.[1][3] This prevents the channel's activation by various stimuli such as capsaicin and low pH, thereby reducing the excitability of nociceptive neurons and mitigating pain signals.[1][2] A significant advantage observed in preclinical studies is the absence of hyperthermia, a common side effect associated with many TRPV1 antagonists.[3][4]
-
Inhibition of TNF-α Production: The compound inhibits the release of TNF-α from immune cells, such as macrophages, when stimulated by inflammatory triggers like lipopolysaccharide (LPS).[1][2] This anti-inflammatory action is achieved by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the signaling pathway leading to TNF-α synthesis.[3][5]
By modulating both a neuronal and an immune target, this compound can disrupt the vicious cycle of neuro-immune activation that perpetuates chronic pain.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay | Agonist/Stimulus | IC50 Value | Notes |
| TRPV1 | Two-Electrode Voltage Clamp (Xenopus oocytes) | Capsaicin | 580 nM | Non-competitive antagonism.[3][5] |
| TNF-α | ELISA (LPS-stimulated murine peritoneal macrophages) | LPS | 546 nM | Inhibition of TNF-α release.[3][5] |
| TNF-α | ELISA (LPS-stimulated murine macrophages) | LPS | 642 nM | IC50 estimated from concentration-response curve.[6] |
Note: The slight variation in TNF-α IC50 values (546 nM and 642 nM) is as reported in the primary literature and may reflect different experimental runs or analytical methods.[3][5][6]
Table 2: In Vivo Efficacy of this compound
| Pain Model | Species | Administration | Dose (p.o.) | Key Findings |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Oral (p.o.) | 10 µmol/Kg | Partial reduction in thermal hyperalgesia at 4 hours.[5] |
| Oral (p.o.) | 100 µmol/Kg | Marked reduction in thermal hyperalgesia, TNF-α production, and neutrophil recruitment.[3][5][7] | ||
| Partial Sciatic Ligation (Neuropathic Pain) | Rat | Oral (p.o.) | 100 µmol/Kg | Reversal of thermal hyperalgesia and mechanical allodynia with daily treatment.[5][7] |
Signaling Pathways and Experimental Workflow
TRPV1 and TNF-α Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
Experimental Workflow
The diagram below outlines the general workflow for the preclinical evaluation of this compound.
Detailed Experimental Protocols
In Vitro Assays
This protocol is adapted for testing antagonists on capsaicin-activated currents in TRPV1-expressing Xenopus laevis oocytes.
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.
-
Treat with collagenase (e.g., 2 mg/mL in Ca2+-free solution) for 1-2 hours to defolliculate.
-
Manually select healthy, defolliculated oocytes.
-
Inject oocytes with cRNA encoding for rat or human TRPV1.
-
Incubate injected oocytes for 2-4 days at 16-18°C in Barth's solution supplemented with antibiotics.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with standard oocyte saline (ND96).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures membrane potential, and the other injects current.
-
Using a two-electrode voltage clamp amplifier, clamp the oocyte's membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
-
Compound Application and Data Acquisition:
-
Apply a submaximal concentration of capsaicin (e.g., 1 µM) to elicit an inward current.
-
After washout and return to baseline, co-apply the same concentration of capsaicin with varying concentrations of this compound.
-
Record the peak inward current for each concentration.
-
Calculate the percentage of inhibition relative to the capsaicin-only control.
-
Plot the concentration-response curve and determine the IC50 value using non-linear regression.
-
This protocol details the measurement of TNF-α inhibition in LPS-stimulated murine peritoneal macrophages.
-
Macrophage Isolation and Culture:
-
Elicit peritoneal macrophages from mice (e.g., BALB/c) by intraperitoneal injection of 3% thioglycollate.
-
After 3-4 days, harvest peritoneal exudate cells by lavage with sterile PBS.
-
Plate the cells in a 96-well plate and allow them to adhere for 2-3 hours.
-
Wash away non-adherent cells to obtain a purified macrophage culture.
-
-
Stimulation and Treatment:
-
Pre-incubate the adherent macrophages with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
TNF-α Quantification (Sandwich ELISA):
-
Collect the cell culture supernatants.
-
Coat a 96-well ELISA plate with a capture antibody specific for murine TNF-α and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add culture supernatants and a standard curve of recombinant murine TNF-α to the plate and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for murine TNF-α.
-
After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash again and add a TMB substrate solution. The color development is proportional to the amount of TNF-α.
-
Stop the reaction with an acid solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF-α in the samples from the standard curve and determine the IC50 of this compound.
-
In Vivo Models
This model assesses the anti-hyperalgesic and anti-inflammatory effects of a compound in an acute inflammatory pain setting.
-
Acclimatization and Baseline Measurement:
-
Acclimate male rats (e.g., Sprague-Dawley, 200-250g) to the testing environment and equipment.
-
Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a Hargreaves apparatus) for both hind paws.[2]
-
-
Dosing and Inflammation Induction:
-
Assessment of Thermal Hyperalgesia:
-
Measure the paw withdrawal latency at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
A reduction in latency indicates thermal hyperalgesia. The efficacy of this compound is determined by its ability to reverse this reduction.
-
-
Biomarker Analysis (Optional):
-
At the end of the experiment (e.g., 4 hours), euthanize the animals and collect the paw tissue.
-
Homogenize the tissue to measure TNF-α levels by ELISA and myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
This model mimics chronic neuropathic pain resulting from nerve injury.
-
Surgical Procedure:
-
Anesthetize a rat (e.g., Sprague-Dawley).
-
Make an incision at the mid-thigh level of the left leg to expose the sciatic nerve.
-
Carefully isolate the nerve and tightly ligate approximately one-third to one-half of the dorsal portion of the nerve with a silk suture (e.g., 6-0).[8][9]
-
Close the muscle and skin layers with sutures. Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-Operative Recovery and Pain Development:
-
Allow the animals to recover for 5-7 days. During this period, they develop signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.
-
-
Dosing and Behavioral Testing:
-
Begin daily oral administration of this compound (e.g., 100 µmol/kg) or vehicle.
-
One hour after dosing each day, assess pain behaviors:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using calibrated von Frey filaments. A lower threshold indicates allodynia.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source. A shorter latency indicates hyperalgesia.
-
-
Continue daily treatment and testing for a specified period (e.g., until day 13 post-surgery).[7]
-
Conclusion
This compound represents a novel, multitarget approach to the treatment of chronic pain. By simultaneously antagonizing the TRPV1 channel on sensory neurons and inhibiting the production of the pro-inflammatory cytokine TNF-α, it addresses both the neurological and immunological drivers of pain. The preclinical data demonstrate potent in vitro activity and significant oral efficacy in established models of inflammatory and neuropathic pain, notably without the hyperthermic side effects that have hindered the development of other TRPV1 antagonists. This technical guide provides the foundational data and methodologies for further investigation and development of this compound and similar dual-target analgesics.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 | PLOS One [journals.plos.org]
Imidazo[1,2-a]pyridine derivatives in pain research
An In-depth Technical Guide to Imidazo[1,2-a]pyridine Derivatives in Pain Research
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure recognized as a "privileged" framework in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] In the field of analgesia, these compounds have emerged as a promising class of therapeutic agents, primarily due to their potent inhibitory effects on key enzymes and signaling pathways involved in pain and inflammation.[6][7] Marketed drugs such as zolpidem and alpidem, which contain this core structure, underscore its therapeutic importance.[1][8]
This technical guide provides a comprehensive overview of the role of imidazo[1,2-a]pyridine derivatives in pain research. It details their primary mechanisms of action, summarizes key quantitative efficacy data, outlines relevant experimental protocols, and illustrates the underlying biological pathways and research workflows.
Mechanism of Action in Analgesia
The analgesic effects of imidazo[1,2-a]pyridine derivatives are attributed to their interaction with several biological targets. The most extensively studied mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Other emerging targets include the STAT3/NF-κB pathway, Bromodomain and Extra-Terminal (BET) proteins, and P2X3 receptors.
Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase-2 is a key enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are crucial mediators of pain and inflammation.[9][10] Selective inhibition of COX-2 is a well-established strategy for developing analgesic and anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10][11]
Numerous studies have demonstrated that imidazo[1,2-a]pyridine derivatives are potent and selective COX-2 inhibitors.[12][13] Molecular docking studies reveal that these compounds effectively bind to the active site of the COX-2 enzyme. A key structural feature contributing to this activity is the presence of a methylsulfonyl (SO₂Me) pharmacophore on a phenyl ring at the C-2 position of the imidazo[1,2-a]pyridine core.[11][12] This group inserts into a secondary pocket of the COX-2 active site, forming hydrogen bonds with key residues such as Arg-513 and His-90, which is crucial for their high potency and selectivity.[12]
Caption: COX-2 inhibition pathway by imidazo[1,2-a]pyridine derivatives.
Modulation of the STAT3/NF-κB Pathway
Chronic inflammation, a key driver of persistent pain, is often linked to the aberrant activation of transcription factors like STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor-kappa B).[14][15] There is a direct interaction between these two pathways, where activated STAT3 can promote the nuclear retention of NF-κB, leading to the expression of pro-inflammatory genes, including COX-2 and inducible nitric oxide synthase (iNOS).[14]
Certain imidazo[1,2-a]pyridine derivatives, such as 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), have been shown to exert anti-inflammatory effects by modulating this signaling cascade. These compounds can suppress STAT3 phosphorylation and increase the expression of IκBα, an inhibitor of NF-κB.[14][15] This dual inhibition leads to a downstream reduction in the expression of COX-2 and iNOS, thereby mitigating the inflammatory response.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The analgesic activity of imidazopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 13. researchgate.net [researchgate.net]
- 14. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
LASSBio-1135: A Technical Guide to a Dual-Target Anti-Inflammatory and Analgesic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
LASSBio-1135 is a novel imidazo[1,2-a]pyridine derivative demonstrating significant potential as a multi-target therapeutic agent for inflammatory and neuropathic pain.[1][2][3][4] This technical guide provides an in-depth overview of the molecular structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols from key studies are presented to facilitate reproducibility and further investigation. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding and exploring the therapeutic applications of this promising compound.
Molecular Structure and Physicochemical Properties
This compound, chemically known as Phenyl-(2-pyridin-2-yl-imidazo[1,2-a]pyridin-3-yl)-amine, is a small molecule with a core imidazo[1,2-a]pyridine scaffold.[5] This heterocyclic system is recognized for its presence in various biologically active compounds.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Phenyl-(2-pyridin-2-yl-imidazo[1,2-a]pyridin-3-yl)-amine | [5] |
| Chemical Formula | C₁₈H₁₄N₄ | [5][6] |
| Molecular Weight | 286.33 g/mol | [5][6] |
| CAS Number | 852453-71-5 | [5][7] |
| Appearance | Not specified in provided results | |
| Solubility | Soluble in DMSO (2.87 mg/mL, 10.02 mM) | [6] |
Pharmacological Properties and Mechanism of Action
This compound exhibits a dual mechanism of action, positioning it as a compelling candidate for the treatment of complex pain conditions. It functions as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][3][4]
Initially designed as a potential dual inhibitor of p38 mitogen-activated protein kinase (p38 MAPK) and cyclooxygenase-2 (COX-2), further studies revealed its more potent effects on TRPV1 and TNF-α.[1][2] While it does show weak inhibition of COX-2, its primary therapeutic effects are attributed to its actions on TRPV1 and TNF-α signaling pathways.[1][2][3]
Table 2: Pharmacological Activity of this compound
| Target/Activity | IC₅₀ Value | Notes | Reference |
| TRPV1 Antagonism | 580 nM | Non-competitive antagonism of capsaicin-elicited currents. | [1][2][4] |
| 588 nM | - | [1] | |
| TNF-α Release Inhibition | 546 nM | Inhibition of LPS-stimulated TNF-α release in macrophages. | [1][3][4] |
| 642 nM | Estimated IC₅₀ from concentration-response curve. | [1][2][8] | |
| COX-2 Inhibition | 18.5 µM | Weak inhibitory activity. | [1][2][7][9] |
The inhibition of TNF-α production by this compound is mediated through the reduction of p38 MAPK phosphorylation.[1][3][4] The imidazo-pyridine core of this compound is suggested to bind to the ATP pocket of protein kinases involved in the MAPK signaling pathway, thereby interfering with the downstream production of pro-inflammatory cytokines like TNF-α.[1][2]
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound.
In Vitro Evaluation of TRPV1 Antagonism
This protocol assesses the ability of this compound to inhibit TRPV1 channel activation in a controlled in vitro system.
Methodology:
-
Oocyte Preparation: Oocytes were surgically removed from anesthetized Xenopus laevis frogs.[2]
-
cRNA Injection: Oocytes were injected with cRNA encoding for the rat TRPV1 channel.[2]
-
Electrophysiology: Two-electrode voltage-clamp recordings were performed on the TRPV1-expressing oocytes.[1][2]
-
TRPV1 Activation: Oocytes were first challenged with a submaximal concentration of capsaicin (1 µM) to elicit an initial current.[1][2]
-
This compound Application: this compound (5 µM) was then co-administered with capsaicin, and the resulting current was measured to determine the extent of inhibition.[1][2] A similar protocol was used to assess the inhibition of low pH-induced currents.[1][3][4]
In Vitro Evaluation of TNF-α Inhibition
This protocol quantifies the inhibitory effect of this compound on the production of TNF-α by immune cells.
Methodology:
-
Macrophage Culture: Murine peritoneal macrophages were cultured.[1][2]
-
Stimulation: The macrophages were stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 24 hours to induce the production of TNF-α.[1][2][8]
-
This compound Treatment: this compound was added to the cell cultures at various concentrations.[1][2]
-
TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant was measured using an ELISA kit.[2]
-
p38 MAPK Phosphorylation Analysis: The effect of this compound on the phosphorylation of p38 MAPK was assessed to elucidate the intracellular signaling pathway.[1][8]
In Vivo Models of Pain and Inflammation
The efficacy of this compound was evaluated in established rodent models of inflammatory and neuropathic pain.
3.3.1. Carrageenan-Induced Thermal Hyperalgesia
This model assesses the anti-hyperalgesic effects of this compound in an inflammatory pain setting.[2]
Methodology:
-
Administration: this compound was administered orally to mice or rats at doses of 10 µmol/kg or 100 µmol/kg.[2]
-
Induction of Inflammation: One hour after drug administration, inflammation was induced by injecting a 1% carrageenan solution into the subplantar surface of the right hind paw.[2]
-
Assessment of Hyperalgesia: Thermal hyperalgesia was measured at various time points following the carrageenan injection.[2]
-
Biochemical Analysis: At the end of the experiment, paw tissue was collected to quantify neutrophil recruitment (via myeloperoxidase activity) and TNF-α levels.[1][2]
3.3.2. Partial Sciatic Ligation-Induced Neuropathic Pain
This model evaluates the efficacy of this compound in a neuropathic pain context.[3]
Methodology:
-
Surgical Procedure: A partial ligation of the sciatic nerve was performed on rodents to induce neuropathic pain.[1]
-
Treatment Protocol: this compound (100 µmol/kg) was administered orally on a daily basis, starting from day 5 and continuing until day 13 post-surgery.[1]
-
Behavioral Testing: Thermal hyperalgesia and mechanical allodynia were assessed one hour after drug administration on each treatment day.[1]
Conclusion
This compound is a promising orally active, multi-target compound with demonstrated efficacy in preclinical models of inflammatory and neuropathic pain.[1][2][3][4] Its dual mechanism of action, involving the antagonism of TRPV1 and the inhibition of TNF-α production via the p38 MAPK pathway, offers a multifaceted approach to pain management.[1][2][3] The detailed molecular properties and experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and related molecules. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles and to translate these preclinical findings into clinical applications.
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of LASSBio-1135: A Multi-Target Agent for Inflammatory and Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LASSBio-1135, an imidazo[1,2-a]pyridine derivative, has emerged as a promising orally active multi-target candidate for the management of inflammatory and neuropathic pain. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its activity, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Chronic pain, encompassing both inflammatory and neuropathic states, presents a significant therapeutic challenge due to the limited efficacy and adverse effects of current treatments. This compound was identified from a series of imidazo[1,2-a]pyridine derivatives designed as potential dual inhibitors of cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (p38 MAPK).[1] While it demonstrated weak COX-2 inhibition, further investigation revealed a more complex and compelling multi-target mechanism of action, primarily as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] This unique pharmacological profile contributes to its robust efficacy in preclinical pain models without inducing the hyperthermia commonly associated with TRPV1 antagonists.[1][3]
Synthesis of this compound
The synthesis of this compound, chemically named N-(pyridin-2-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine, follows a multi-step procedure. The core imidazo[1,2-a]pyridine scaffold is constructed, followed by the introduction of the arylamine substituent.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is based on the methods described by Lacerda et al. (2009). A general synthetic route for 3-arylamine-imidazo[1,2-a]pyridine derivatives is outlined below.
Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine
-
A mixture of 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-phenylimidazo[1,2-a]pyridine.
Step 2: Nitration of 2-phenylimidazo[1,2-a]pyridine
-
To a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid at 0°C, a mixture of nitric acid and sulfuric acid is added dropwise.
-
The reaction is stirred at room temperature for 2-3 hours and then poured onto ice.
-
The mixture is neutralized with a sodium hydroxide solution, and the precipitate is filtered, washed with water, and dried to afford 3-nitro-2-phenylimidazo[1,2-a]pyridine.
Step 3: Reduction of the Nitro Group
-
A solution of 3-nitro-2-phenylimidazo[1,2-a]pyridine (1.0 eq) in ethanol is treated with a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (3.0-5.0 eq) under a nitrogen atmosphere.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the solvent is evaporated, and the residue is treated with a sodium bicarbonate solution and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 2-phenylimidazo[1,2-a]pyridin-3-amine.
Step 4: Synthesis of this compound (N-(pyridin-2-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine)
-
A mixture of 2-phenylimidazo[1,2-a]pyridin-3-amine (1.0 eq), 2-bromopyridine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., toluene or dioxane) is heated under a nitrogen atmosphere at 100-120°C for 12-24 hours.
-
The reaction mixture is cooled, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Pharmacological Activity
This compound exhibits a multi-target pharmacological profile, contributing to its analgesic and anti-inflammatory effects.
Data Presentation
The following tables summarize the quantitative data for the biological activities of this compound.
| Target | Assay | Species | IC50 | Reference |
| TRPV1 | Capsaicin-induced currents in TRPV1-expressing Xenopus oocytes | Rat | 580 nM | [3][4] |
| TNF-α Production | LPS-stimulated murine peritoneal macrophages | Mouse | 546 nM | [3][4] |
| COX-2 | Human PGHS-2 enzyme activity | Human | 18.5 µM |
Table 1: In Vitro Activity of this compound
| Pain Model | Species | Route of Administration | Dose | Effect | Reference |
| Carrageenan-induced thermal hyperalgesia | Rat | Oral | 10 µmol/kg | Partial reduction at 4h | [1][3] |
| Oral | 100 µmol/kg | Marked reduction in thermal hyperalgesia | [1][3] | ||
| Partial sciatic ligation-induced thermal hyperalgesia and mechanical allodynia | Rat | Oral | 100 µmol/kg | Reversal of hyperalgesia and allodynia | [1][3] |
| Capsaicin-induced thermal hyperalgesia | Not Specified | Oral | 100 µmol/kg | Complete abrogation | [1] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
TRPV1 Antagonism Assay in Xenopus Oocytes
This protocol describes the two-electrode voltage clamp (TEVC) method to assess the antagonistic activity of this compound on TRPV1 channels expressed in Xenopus laevis oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove follicular cells.
-
cRNA Injection: Oocytes are injected with cRNA encoding for the rat TRPV1 channel and are incubated for 2-5 days to allow for channel expression.
-
Two-Electrode Voltage Clamp:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is clamped at a holding potential of -60 mV.
-
-
TRPV1 Activation and Inhibition:
-
The oocyte is challenged with a submaximal concentration of capsaicin (e.g., 1 µM) to elicit an inward current, confirming TRPV1 activity.
-
After a washout period, the oocyte is co-perfused with capsaicin and this compound at various concentrations.
-
The inhibition of the capsaicin-induced current by this compound is recorded.
-
-
Data Analysis: The concentration-response curve for this compound is plotted to determine the IC50 value.
TNF-α Release Assay in Murine Peritoneal Macrophages
This protocol outlines the procedure to measure the inhibitory effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.
-
Macrophage Isolation: Peritoneal macrophages are harvested from mice by peritoneal lavage with sterile saline.
-
Cell Culture: The cells are washed, counted, and plated in a 96-well plate in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. The cells are allowed to adhere for 2-4 hours.
-
This compound Treatment and LPS Stimulation:
-
Non-adherent cells are removed by washing.
-
The adherent macrophages are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
The cells are then stimulated with LPS (100 ng/mL) for 24 hours to induce TNF-α production.
-
-
TNF-α Quantification:
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis: The percentage inhibition of TNF-α release by this compound is calculated relative to the vehicle control, and the IC50 value is determined.
Carrageenan-Induced Thermal Hyperalgesia in Rats
This protocol describes the in vivo model used to evaluate the anti-hyperalgesic effect of this compound in inflammatory pain.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the testing environment for several days before the experiment.
-
Baseline Measurement: The baseline thermal sensitivity of the rats' hind paws is determined using a radiant heat source (e.g., Hargreaves apparatus). The time taken for the rat to withdraw its paw from the heat source is recorded as the paw withdrawal latency.
-
Induction of Inflammation: A 1% solution of carrageenan in sterile saline is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.
-
Drug Administration: this compound or vehicle is administered orally to the rats at specified doses (e.g., 10 and 100 µmol/kg) one hour before the carrageenan injection.
-
Assessment of Thermal Hyperalgesia: Paw withdrawal latency to the thermal stimulus is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours). A reduction in paw withdrawal latency in the carrageenan-injected paw compared to the baseline indicates thermal hyperalgesia.
-
Data Analysis: The effect of this compound on reversing the carrageenan-induced decrease in paw withdrawal latency is analyzed.
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the p38 MAPK pathway and antagonizes the TRPV1 channel.
Experimental Workflow
Caption: Workflow for the carrageenan-induced thermal hyperalgesia in vivo experiment.
Conclusion
This compound is a well-characterized multi-target compound with a unique mechanism of action that combines TRPV1 antagonism and inhibition of TNF-α production. This dual activity, along with its oral bioavailability and efficacy in preclinical models of inflammatory and neuropathic pain without the common side effect of hyperthermia, positions this compound as a promising lead compound for the development of novel analgesics. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the field of pain and inflammation drug discovery.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biogot.com [biogot.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
LASSBio-1135: A Technical Guide to Its Anti-Inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
LASSBio-1135 is an imidazo[1,2-a]pyridine derivative demonstrating significant efficacy in preclinical models of inflammation and nociception. Initially presumed to be a weak cyclooxygenase-2 (COX-2) inhibitor, further investigation has revealed a multi-target mechanism of action. This document provides a detailed overview of this compound's primary targets within inflammatory pathways, focusing on its dual antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and its inhibition of Tumor Necrosis Factor-alpha (TNF-α) production. We present collated quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways to offer a comprehensive technical resource for the scientific community.
Core Mechanism of Action: A Multi-Target Approach
This compound exerts its anti-inflammatory and analgesic effects through the modulation of at least two key signaling pathways.[1][2][3] Unlike single-target agents, its efficacy stems from the simultaneous inhibition of a critical pro-inflammatory cytokine and a key neuronal sensitization channel.
-
Inhibition of TNF-α Production: this compound significantly inhibits the release of TNF-α from immune cells.[1][2][3][4] This action is mediated by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a critical enzyme in the signaling cascade for TNF-α synthesis.[1][2][3][4]
-
TRPV1 Antagonism: The compound acts as a non-competitive antagonist of the TRPV1 channel.[1][2][3][4] TRPV1 is a nonselective cation channel on nociceptive neurons that is activated by various inflammatory stimuli, including heat and low pH, leading to the sensation of pain.[1][2]
-
Weak COX-2 Inhibition: While it possesses some activity against COX-2, this is considered a weaker component of its overall mechanism.[2][3][4]
This dual mechanism allows this compound to concurrently reduce the production of a key inflammatory mediator (TNF-α) and block a crucial downstream pain receptor (TRPV1), potentially offering a synergistic therapeutic effect.[1][2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative metrics for this compound's activity.
Table 1: In Vitro Activity of this compound
| Target/Assay | IC₅₀ Value | Cell/System Used | Notes |
| TNF-α Release Inhibition | 546 nM[1][2][3][4] (also reported as 642 nM[1][2][4][5]) | LPS-stimulated murine peritoneal macrophages | Inhibition achieved by reducing p38 MAPK phosphorylation.[1][2][3][4] |
| TRPV1 Antagonism | 580 nM[1][2][3][4] (also reported as 588 nM[4]) | TRPV1-expressing Xenopus oocytes | Blocks capsaicin-elicited currents in a non-competitive manner.[1][2][3][4] |
Table 2: In Vivo Efficacy of this compound
| Model | Doses | Species | Key Findings |
| Carrageenan-Induced Thermal Hyperalgesia | 10 µmol/kg & 100 µmol/kg (oral) | Mice/Rats | Markedly reduced thermal hyperalgesia, neutrophil recruitment, and local TNF-α production.[1][2][3][4] The 100 µmol/kg dose showed higher efficacy.[1][2] |
| Partial Sciatic Ligation (Neuropathic Pain) | 100 µmol/kg (oral) | Mice/Rats | Effectively reversed thermal hyperalgesia and mechanical allodynia without causing hyperthermia.[1][2][3][4] |
Signaling Pathways and Experimental Workflows
TNF-α Signaling Pathway and this compound Intervention
This compound interferes with the intracellular signaling cascade that leads to TNF-α production in macrophages. By reducing the phosphorylation of p38 MAPK, it effectively dampens the synthesis and release of this potent pro-inflammatory cytokine.[1][2][3][4]
Caption: this compound inhibits TNF-α release by reducing p38 MAPK phosphorylation.
TRPV1 Antagonism in Nociception
In inflammatory conditions, mediators can sensitize TRPV1 channels on nociceptive neurons, lowering the threshold for pain signals. This compound directly blocks this channel, preventing depolarization and the transmission of pain signals to the central nervous system.
Caption: this compound blocks the TRPV1 channel on nociceptive neurons.
Experimental Workflow: Carrageenan-Induced Hyperalgesia Model
This workflow outlines the key steps in the in vivo model used to assess the anti-inflammatory and anti-hyperalgesic effects of this compound.
Caption: Workflow for the in vivo carrageenan-induced inflammation model.
Detailed Experimental Protocols
In Vitro: TNF-α Production in Macrophages
-
Cell Culture: Peritoneal macrophages are harvested from mice and cultured.
-
Stimulation: Cells are stimulated with 100 ng/mL of Lipopolysaccharide (LPS) for 24 hours to induce a potent inflammatory response and TNF-α production.[2]
-
Treatment: this compound is co-incubated at various concentrations with the LPS-stimulated macrophages.
-
Quantification: The concentration of TNF-α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Analysis: A concentration-response curve is generated to calculate the IC₅₀ value.[4] Western blotting for phosphorylated p38 MAPK can be used to confirm the mechanism of action.[4]
In Vitro: TRPV1 Antagonism Assay
-
System: Xenopus laevis oocytes are injected with cRNA encoding for the rat TRPV1 channel.[2]
-
Electrophysiology: Two-electrode voltage-clamp recordings are performed. Oocytes are challenged with a submaximal concentration of a TRPV1 agonist (e.g., 1 µM capsaicin) to elicit an inward current.[2]
-
Treatment: The agonist is co-administered with this compound at various concentrations.
-
Measurement: The inhibition of the agonist-elicited current is measured. The assay can also be performed using low pH (e.g., 5.5) as the agonist.[1][2][3][4]
-
Analysis: The percentage of inhibition at each concentration is used to determine the IC₅₀ value for TRPV1 antagonism.[4]
In Vivo: Carrageenan-Induced Thermal Hyperalgesia
-
Animals: Mice or rats are used for this model.[2] All procedures must be approved by an appropriate ethics committee.[2]
-
Pre-Treatment: Animals receive an oral dose of this compound (e.g., 10 or 100 µmol/kg) or vehicle one hour prior to the inflammatory insult.[1][2]
-
Induction: A solution of carrageenan is injected into the plantar surface of the hind paw to induce a localized acute inflammatory response.[1][2]
-
Behavioral Testing: At various time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours), thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source.[6] A reduction in latency indicates hyperalgesia.
-
Tissue Analysis: At the end of the behavioral experiment (typically 4 hours post-carrageenan), animals are euthanized, and the inflamed paw tissue is collected.[1][2]
-
Statistical Analysis: Data are typically analyzed using a Two-Way ANOVA followed by a post-hoc test (e.g., Bonferroni) to compare treatment groups to the vehicle control.[1][2][6]
Conclusion
This compound is a promising multi-target compound that addresses inflammatory pain through a dual mechanism involving the inhibition of TNF-α production via the p38 MAPK pathway and the direct antagonism of the TRPV1 pain receptor. The quantitative data demonstrate potent activity in the nanomolar range in vitro, which translates to significant efficacy in established in vivo models of inflammatory and neuropathic pain. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers investigating this compound or similar multi-target anti-inflammatory agents.
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Role of LASSBio-1135 in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LASSBio-1135, a novel compound with significant potential in the management of neuropathic pain. This document outlines its mechanism of action, efficacy in preclinical models, and detailed experimental protocols, offering a valuable resource for the scientific community.
Core Mechanism of Action
This compound is an imidazo[1,2-a]pyridine derivative that demonstrates a multi-target approach to pain modulation.[1][2][3] Initially presumed to be a weak COX-2 inhibitor, further investigation has revealed its primary efficacy stems from a dual role as a non-competitive Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] This dual action targets both neuronal sensitization and neuroinflammation, two key pillars of neuropathic pain pathophysiology.
The inhibition of TNF-α production is mediated through the reduction of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[1][2][3] By modulating these key therapeutic targets, this compound effectively alleviates symptoms in animal models of neuropathic pain without inducing hyperthermia, a common side effect associated with other TRPV1 antagonists.[1][2][3]
Quantitative Efficacy Data
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in various assays.
Table 1: In Vitro Efficacy of this compound
| Target | Assay | Key Parameter | Value | Reference |
| TRPV1 | Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes | IC₅₀ | 580 nM | [1][2][3] |
| TNF-α | LPS-stimulated TNF-α release in murine peritoneal macrophages | IC₅₀ | 546 nM | [1][2][3] |
| COX-2 | Inhibition of COX-2 activity | IC₅₀ | 18.5 µM | [1][2] |
Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model (Partial Sciatic Ligation)
| Pain Modality | Dose | Effect | Time Course | Reference |
| Thermal Hyperalgesia | 100 µmol/kg (p.o.) | Reversal of hyperalgesia | 7-11 days post-surgery | [1][2][3] |
| Mechanical Allodynia | 100 µmol/kg (p.o.) | Reversal of allodynia | 7-11 days post-surgery | [1][2][3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the key in vivo experiment.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
1. Partial Sciatic Ligation (PSL) Model of Neuropathic Pain
-
Animal Model: Male Swiss mice or Wistar rats are typically used. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Surgical Procedure:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.
-
Carefully isolate the sciatic nerve from the surrounding connective tissue.
-
Using a fine needle, pass a suture (e.g., 8-0 silk) through the dorsal third of the nerve and tie a tight ligature.
-
Close the muscle and skin layers with appropriate sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress.
2. Assessment of Thermal Hyperalgesia
-
Apparatus: A radiant heat source (e.g., Hargreaves apparatus) is used.
-
Procedure:
-
Acclimatize the animals to the testing environment.
-
Place the animal in a plexiglass chamber on a glass floor.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Measure the latency for the animal to withdraw its paw from the heat stimulus.
-
A cut-off time (e.g., 20 seconds) is typically used to prevent tissue damage.
-
Administer this compound or vehicle orally one hour before testing.
-
Measurements are taken at baseline and at various time points post-treatment.
-
3. Assessment of Mechanical Allodynia
-
Apparatus: A set of calibrated von Frey filaments is used.
-
Procedure:
-
Acclimatize the animals to the testing environment, often on an elevated mesh platform.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is recorded as a brisk withdrawal or licking of the paw.
-
The 50% withdrawal threshold is calculated using the up-down method.
-
Administer this compound or vehicle orally one hour before testing.
-
Measurements are taken at baseline and at various time points post-treatment.
-
4. In Vitro TNF-α Inhibition Assay
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured.
-
Procedure:
-
Plate the macrophages in a suitable culture medium.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 100 ng/mL) to induce TNF-α production.
-
After an incubation period, collect the cell supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Calculate the IC₅₀ value based on the dose-response curve.
-
5. TRPV1 Antagonism Assay
-
System: Xenopus laevis oocytes expressing the rat TRPV1 clone.
-
Procedure:
-
Prepare and inject oocytes with TRPV1 cRNA.
-
Use a two-electrode voltage-clamp technique to measure ion currents.
-
Perfuse the oocytes with a solution containing capsaicin (e.g., 1 µM) to elicit a TRPV1-mediated current.
-
Apply this compound at various concentrations to determine its inhibitory effect on the capsaicin-induced current.
-
The non-competitive nature of the antagonism can be assessed by evaluating the effect of this compound on the EC₅₀ of capsaicin.[4]
-
Calculate the IC₅₀ value from the concentration-response curve.[4]
-
Conclusion
This compound presents a promising profile as a multi-target therapeutic agent for neuropathic pain. Its ability to concurrently inhibit TRPV1-mediated neuronal signaling and TNF-α-driven neuroinflammation addresses the complex etiology of this chronic pain state. The preclinical data strongly support its oral efficacy and favorable side effect profile, warranting further investigation and development. The detailed protocols and data presented in this guide serve as a foundational resource for researchers aiming to build upon these findings.
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
LASSBio-1135: A Technical Overview of In Vitro Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary in vitro studies of LASSBio-1135, an imidazo[1,2-a]pyridine derivative. The document focuses on its dual mechanism of action as a transient receptor potential vanilloid 1 (TRPV1) antagonist and an inhibitor of tumor necrosis factor-alpha (TNF-α) production.
Core Findings and Quantitative Data
This compound has been identified as a multi-target compound with potential applications in the treatment of inflammatory and neuropathic pain.[1][2][3] Initial investigations suggested it was a weak cyclooxygenase-2 (COX-2) inhibitor; however, its significant in vivo efficacy prompted further research into its mechanism of action, revealing more potent activities.[1][4]
The following table summarizes the key quantitative data from in vitro assays:
| Target | Assay Type | Agonist/Stimulus | Experimental System | IC50 | Reference |
| TRPV1 | Capsaicin-elicited current inhibition | Capsaicin | TRPV1-expressing Xenopus oocytes | 580 nM | [1][2][3] |
| TNF-α Production | Inhibition of TNF-α release | Lipopolysaccharide (LPS) | Murine peritoneal macrophages | 546 nM / 642 nM | [1][2][3] |
| COX-2 | Inhibition of TXB2 production | Lipopolysaccharide (LPS) | Whole blood | 18.5 µM | [1][4] |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][4] In response to inflammatory stimuli like LPS, p38 MAPK is phosphorylated, leading to the production of pro-inflammatory cytokines such as TNF-α. This compound inhibits the phosphorylation of p38 MAPK, thereby reducing TNF-α production.[2]
References
- 1. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 3. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of LPS-induced TNF-alpha production by calcitonin gene-related peptide (CGRP) in cultured mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
LASSBio-1135: A Technical Overview of its Antagonistic Effects on Capsaicin-Induced Currents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of LASSBio-1135 on capsaicin-induced currents, focusing on its role as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. The information presented is collated from peer-reviewed research, offering a comprehensive resource for professionals in the fields of pharmacology, neuroscience, and drug development.
Core Mechanism of Action
This compound is an imidazo[1,2-a]pyridine derivative that has demonstrated significant efficacy in models of nociception and inflammation.[1][2][3] Its mechanism of action is multi-targeted, with a key activity being the antagonism of the TRPV1 receptor, a non-selective cation channel involved in pain and inflammation.[1][4]
Non-Competitive Antagonism of TRPV1
Electrophysiological studies have revealed that this compound blocks capsaicin-elicited currents in a non-competitive manner.[1][2] This indicates that this compound does not directly compete with capsaicin for its binding site on the TRPV1 receptor. Instead, it likely binds to an allosteric site, inducing a conformational change in the receptor that prevents or reduces ion influx upon capsaicin binding.
The estimated EC50 for capsaicin alone was 374 nM, and in the presence of 5 µM of this compound, the EC50 shifted to 470 nM, further supporting a non-competitive mode of antagonism.[2]
Quantitative Data on this compound Activity
The inhibitory potency of this compound on capsaicin-induced currents has been quantified through in vitro experiments. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Type | Agonist | Reference |
| IC50 | 580 nM | TRPV1-expressing Xenopus oocytes | 1 µM Capsaicin | [1][2] |
| IC50 (alternative estimation) | 588 nM | TRPV1-expressing Xenopus oocytes | 1 µM Capsaicin | [2][5] |
| Inhibition of low pH-induced current | Significant at 50 µM | TRPV1-expressing Xenopus oocytes | pH 5.5 | [1][2] |
Experimental Protocols
The primary method used to determine the effect of this compound on capsaicin-induced currents was two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing the TRPV1 receptor.
Oocyte Preparation and TRPV1 Expression
-
Oocyte Harvesting: Adult female Xenopus laevis frogs were anesthetized, and a portion of the ovary was surgically removed.[4]
-
Defolliculation: The ovarian tissue was treated with collagenase to remove the follicular layer, isolating individual oocytes.[4]
-
cRNA Injection: Oocytes were injected with complementary RNA (cRNA) encoding for the TRPV1 receptor to induce channel expression in the oocyte membrane.[1][4]
Electrophysiological Recordings
-
Two-Electrode Voltage Clamp: Injected oocytes were placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects the necessary current to clamp the membrane potential at a predetermined holding potential.
-
Agonist Application: A submaximal concentration of capsaicin (1 µM) was applied to the oocyte to elicit an inward current through the expressed TRPV1 channels.[1][4]
-
This compound Application: Following the initial capsaicin challenge, a solution containing both capsaicin (1 µM) and this compound (at varying concentrations) was co-administered to the oocyte.[1][4]
-
Data Acquisition and Analysis: The resulting currents were recorded and analyzed. The inhibitory effect of this compound was determined by comparing the current amplitude in the presence and absence of the compound. The IC50 value was calculated from the concentration-response curve.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and the experimental workflow described in this guide.
Caption: TRPV1 signaling pathway and this compound inhibition.
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
LASSBio-1135 In Vivo Administration Protocol for Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of LASSBio-1135 to mice, based on established preclinical studies. This compound is an imidazo[1,2-a]pyridine derivative that acts as a dual antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2] It has demonstrated efficacy in murine models of inflammatory and neuropathic pain.[1][2][3]
Data Presentation
Table 1: this compound In Vivo Efficacy in Mice
| Model | Dose (p.o.) | Vehicle | Key Findings | Reference |
| Carrageenan-induced Thermal Hyperalgesia | 10 µmol.kg⁻¹ | 5% arabic gum in saline | Partial reduction in thermal hyperalgesia at the 4th hour. | [1][2] |
| Carrageenan-induced Thermal Hyperalgesia | 100 µmol.kg⁻¹ | 5% arabic gum in saline | Markedly reduced thermal hyperalgesia.[1][2] Reduced neutrophil recruitment and TNF-α production in the paw.[1][4] | [1][2][4] |
| Partial Sciatic Ligation (Neuropathic Pain) | 100 µmol.kg⁻¹ (daily) | 5% arabic gum | Reversed thermal hyperalgesia and mechanical allodynia from day 7 to 11 post-surgery. Did not induce hyperthermia. | [1][2][3] |
Table 2: this compound In Vitro Activity
| Assay | Cell Type/System | IC₅₀ | Key Findings | Reference |
| Capsaicin-elicited Currents | TRPV1-expressing Xenopus oocytes | 580 nM | Non-competitive antagonism of TRPV1. | [1][2][3] |
| TNF-α Release (LPS-stimulated) | Murine Peritoneal Macrophages | 546 nM | Inhibition of TNF-α release via reduction of p38 MAPK phosphorylation. | [1][2][3] |
Signaling Pathway
This compound exerts its anti-inflammatory effects in part by inhibiting the production of TNF-α in macrophages. This is achieved through the blockade of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]
Caption: this compound inhibits TNF-α production by blocking p38 MAPK phosphorylation in macrophages.
Experimental Protocols
Preparation of this compound Suspension
Materials:
-
This compound
-
5% (w/v) Arabic Gum in sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Sonicator (recommended for dissolution)[5]
Procedure:
-
Weigh the required amount of this compound based on the desired dosage and the number of animals to be treated.
-
Prepare a 5% arabic gum solution by dissolving arabic gum in sterile saline.
-
Suspend the weighed this compound in the 5% arabic gum vehicle.
-
Vortex the suspension thoroughly to ensure homogeneity. Sonication may be used to aid dissolution.[5]
-
Prepare the suspension fresh on the day of the experiment.
Oral Administration of this compound
Materials:
-
Prepared this compound suspension
-
Appropriate gauge oral gavage needle (e.g., 20-22 gauge for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered. The administration volume is typically 0.1 mL per 20 g of body weight.[1]
-
Gently restrain the mouse.
-
Attach the oral gavage needle to the syringe containing the calculated volume of the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the animal briefly after administration to ensure no adverse effects.
-
For control animals, administer an equal volume of the vehicle (5% arabic gum in saline).[1]
Caption: Workflow for the preparation and oral administration of this compound to mice.
Carrageenan-Induced Thermal Hyperalgesia Model
This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of this compound.
Animals:
-
BALB/c mice are a suitable strain.[1]
Procedure:
-
Administer this compound (10 or 100 µmol.kg⁻¹, p.o.) or vehicle one hour before the carrageenan injection.[1][4]
-
Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[1]
-
Measure the thermal withdrawal latency at baseline (before treatment) and at 1, 2, 3, 4, and 6 hours after the carrageenan injection using a radiant heat source (e.g., Hargreaves test).[1]
-
At the end of the experiment (e.g., 4 hours post-carrageenan), euthanize the animals and collect the paw tissue for further analysis, such as Myeloperoxidase (MPO) assay for neutrophil infiltration and TNF-α quantification.[1][4]
Partial Sciatic Ligation Model of Neuropathic Pain
This model is used to assess the efficacy of this compound in a chronic pain state.
Procedure:
-
Perform partial sciatic nerve ligation surgery on the mice.
-
Allow the animals to recover for 5 days.
-
Begin daily oral administration of this compound (100 µmol.kg⁻¹) or vehicle.[1]
-
Measure thermal hyperalgesia (using a radiant heat source) and mechanical allodynia (using von Frey filaments) one hour after each administration, on days 5, 7, 9, 11, and 13 post-surgery.[1]
-
Monitor the rectal temperature of the animals one hour after administration to assess for hyperthermia, a common side effect of TRPV1 antagonists.[1]
Ethical Considerations: All animal procedures should be conducted in accordance with approved institutional and international guidelines for animal care and use.[4] Euthanasia should be performed humanely at the end of the experiments.[4]
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 5. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]
Application Notes and Protocols for Oral Gavage Preparation of LASSBio-1135
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of LASSBio-1135 for oral gavage administration in preclinical research models. The following sections outline the necessary materials, equipment, and step-by-step procedures for two distinct formulations: a suspension and a clear solution.
Introduction
This compound is an orally active, small molecule inhibitor with dual therapeutic potential. It functions as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] Its mechanism of action involves the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][4] These properties make this compound a compound of interest for investigating inflammatory and neuropathic pain.[2][3][5]
Proper formulation is critical for ensuring accurate dosing and maximizing bioavailability in oral gavage studies. This document provides two validated methods for preparing this compound for in vivo administration.
Chemical and Physical Properties
A clear understanding of this compound's properties is essential for its effective formulation.
| Property | Value | Reference |
| Molecular Formula | C18H14N4 | [1][6] |
| Molecular Weight | 286.33 g/mol | [1][6] |
| Appearance | Powder | [7] |
| Solubility (DMSO) | 2.87 mg/mL (10.02 mM) | [1] |
| Solubility (Formulation) | ≥ 0.67 mg/mL (2.34 mM) | [7][8] |
Experimental Protocols
Two primary methods for preparing this compound for oral gavage have been reported: a suspension in 5% arabic gum and a clear solution using a co-solvent system.
Protocol 1: Suspension in 5% Arabic Gum in Saline
This protocol is suitable for administering this compound as a suspension.
Materials:
-
This compound powder
-
Arabic gum
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, purified water (e.g., ddH₂O)
-
Appropriate personal protective equipment (PPE)
Equipment:
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Glass beaker or flask
-
Graduated cylinders or serological pipettes
-
pH meter (optional)
-
Storage vials (e.g., amber glass vials)
Procedure:
-
Prepare 5% Arabic Gum Solution:
-
Weigh the required amount of arabic gum.
-
In a beaker with a magnetic stir bar, slowly add the arabic gum to the desired volume of 0.9% saline while stirring continuously to prevent clumping.
-
Continue stirring until the arabic gum is fully dissolved. This may take some time. Gentle heating can aid dissolution, but the solution should be cooled to room temperature before adding this compound.
-
-
Prepare this compound Suspension:
-
Accurately weigh the required amount of this compound powder.
-
If necessary, gently grind the powder with a mortar and pestle to ensure a fine, uniform particle size.
-
Gradually add the this compound powder to the 5% arabic gum solution while stirring vigorously.
-
Continue to stir the suspension for at least 15-30 minutes to ensure homogeneity. The final product will be a uniform suspension.
-
-
Storage:
-
Store the suspension in a tightly sealed, light-protected container. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For longer-term storage, refer to the manufacturer's guidelines, which may include storage at -20°C.[6]
-
Protocol 2: Clear Solution Formulation
This protocol yields a clear solution of this compound, which can be advantageous for ensuring dose uniformity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
0.9% Sodium Chloride (Saline), sterile
-
Appropriate personal protective equipment (PPE)
Equipment:
-
Analytical balance
-
Micropipettes
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sonicator (recommended)
Procedure:
-
Prepare Stock Solution (in DMSO):
-
Accurately weigh the this compound powder and dissolve it in the appropriate volume of DMSO to create a stock solution. Sonication is recommended to aid dissolution.[1] The concentration of this stock solution should be determined based on the final desired concentration and the formulation ratios.
-
-
Prepare the Vehicle:
-
In a sterile conical tube, combine the following components in the specified ratio:
-
PEG300: 40%
-
Tween-80: 5%
-
Saline: 45%
-
-
Vortex thoroughly to create a homogenous vehicle solution.
-
-
Prepare Final Dosing Solution:
-
Add 10% of the this compound DMSO stock solution to the prepared vehicle.
-
Vortex the final mixture thoroughly until a clear, homogenous solution is obtained.
-
Example Formulation for a 1 mL Final Volume:
| Component | Volume |
| This compound in DMSO (e.g., 6.7 mg/mL) | 100 µL |
| PEG300 | 400 µL |
| Tween-80 | 50 µL |
| 0.9% Saline | 450 µL |
-
Storage:
-
Store the final solution in a tightly sealed, light-protected container. For stock solutions in DMSO, storage at -80°C is recommended for up to 6 months.[7] The final dosing solution should be prepared fresh when possible.
-
Visualized Workflows
The following diagrams illustrate the preparation workflows for both the suspension and clear solution formulations.
Caption: Workflow for this compound Suspension Preparation.
Caption: Workflow for this compound Clear Solution Preparation.
Signaling Pathway Context
This compound exerts its effects through the modulation of specific signaling pathways involved in pain and inflammation.
Caption: this compound Signaling Pathway Inhibition.
Safety Precautions
-
Always handle this compound and all chemicals in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
-
Oral gavage should be performed by trained personnel in accordance with approved institutional animal care and use committee (IACUC) protocols.[9][10]
References
- 1. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LASSBio-1135 in Carrageenan-Induced Hyperalgesia
These application notes provide a comprehensive overview of the use of LASSBio-1135, a dual TRPV1 antagonist and anti-TNF-alpha compound, in a preclinical model of inflammatory pain induced by carrageenan. The information is intended for researchers, scientists, and drug development professionals working in the fields of nociception and inflammation.
Data Presentation: this compound Efficacy in Carrageenan-Induced Hyperalgesia
The following table summarizes the quantitative data regarding the dosage and effects of this compound in the carrageenan-induced thermal hyperalgesia model.
| Dosage (Oral Administration) | Key Findings in Carrageenan-Induced Hyperalgesia Model | Reference |
| 10 µmol.Kg⁻¹ | - Partial reduction of thermal hyperalgesia, with a notable effect observed at the 4th hour after administration.[1][2][3] - Suggests that at this lower dose, the compound may not modulate both the TRPV1 and TNF-α pathways simultaneously.[1][2] | [1][2][3] |
| 100 µmol.Kg⁻¹ | - Markedly reduced thermal hyperalgesia induced by carrageenan.[1][2][3] - Higher efficacy observed even 1 hour after treatment, suggesting a more robust and rapid onset of action.[1][2] - Inhibition of neutrophil recruitment and TNF-α production following the carrageenan stimulus.[1][2][3] | [1][2][3] |
Experimental Protocols
This section details the methodology for the carrageenan-induced thermal hyperalgesia experiment to evaluate the efficacy of this compound.
1. Animal Model:
-
Species: Male Swiss mice are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow animals to acclimatize to the experimental room for at least 1 hour before testing.
2. Carrageenan-Induced Hyperalgesia:
-
Inducing Agent: A 1% w/v solution of lambda-carrageenan in sterile saline.
-
Administration: Inject 20 µL of the carrageenan solution into the plantar surface of the right hind paw of the mouse.
-
Timeline: The injection of carrageenan induces a localized inflammation and hyperalgesia that develops over a few hours.
3. This compound Administration:
-
Route: Oral (p.o.).
-
Dosages: Prepare solutions of this compound to administer doses of 10 µmol.Kg⁻¹ and 100 µmol.Kg⁻¹.
-
Timing: Administer this compound one hour before the carrageenan injection.
4. Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
Apparatus: A radiant heat source (e.g., Hargreaves apparatus).
-
Procedure:
-
Place the mouse in a plastic chamber on a glass surface.
-
Allow the mouse to acclimate for a period before testing.
-
Position the radiant heat source under the glass floor directly beneath the plantar surface of the carrageenan-injected paw.
-
Measure the time it takes for the mouse to withdraw its paw from the heat stimulus (paw withdrawal latency).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
-
Measurements:
-
Establish a baseline paw withdrawal latency before any treatment.
-
Measure paw withdrawal latency at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
5. Data Analysis:
-
The results are typically expressed as the change in paw withdrawal latency from baseline.
-
Statistical analysis, such as a two-way ANOVA followed by a Bonferroni post-test, is used to compare the effects of different doses of this compound with the vehicle control group.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound in mitigating carrageenan-induced hyperalgesia and the experimental workflow.
Caption: Proposed signaling pathway of this compound in carrageenan-induced hyperalgesia.
Caption: Experimental workflow for assessing this compound in the carrageenan model.
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: LASSBio-1135 in the Partial Sciatic Ligation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-1135 is a novel, orally active compound demonstrating significant potential in the management of chronic pain.[1][2][3] As an imidazo[1,2-a]pyridine derivative, it functions as a multi-target agent, primarily as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4][5] This dual action targets both neuronal sensitization and neuroinflammation, key components in the pathogenesis of neuropathic pain.[1][2] The partial sciatic ligation (PSL) model in rodents is a widely accepted preclinical model that mimics many of the symptoms of human neuropathic pain, including thermal hyperalgesia and mechanical allodynia.[6][7][8][9] These application notes provide detailed protocols for utilizing this compound in the PSL model to evaluate its therapeutic efficacy.
Mechanism of Action
This compound exerts its analgesic effects through a dual mechanism of action. It directly inhibits the activation of TRPV1, a key ion channel involved in the transmission of thermal pain signals.[1][2][3][4] Additionally, it suppresses the production of the pro-inflammatory cytokine TNF-α by inhibiting the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This reduction in TNF-α helps to dampen the inflammatory cascade that contributes to the maintenance of neuropathic pain states.[1][2]
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 8. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [pubmed.ncbi.nlm.nih.gov]
- 9. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. | The Department of Pharmacology [pharmacology.arizona.edu]
Application Note: Electrophysiological Characterization of LASSBio-1135 as a TRPV1 Antagonist in Xenopus laevis Oocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction LASSBio-1135 is an imidazo[1,2-a]pyridine derivative identified as a multi-target compound with significant potential in the treatment of inflammatory and neuropathic pain.[1][2][3] Its mechanism of action includes the inhibition of TNF-α production and, notably, the antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] The TRPV1 channel is a non-selective cation channel that functions as a key integrator of noxious stimuli, including capsaicin, heat, and protons (low pH).[1][2] This application note provides a detailed protocol for characterizing the inhibitory activity of this compound on rat TRPV1 channels expressed in Xenopus laevis oocytes using the Two-Electrode Voltage Clamp (TEVC) technique.
Mechanism of Action this compound acts as a non-competitive antagonist of the TRPV1 channel.[1][3][4] This means it inhibits channel activity regardless of the concentration of the agonist (e.g., capsaicin). This interaction prevents the influx of cations (primarily Ca²⁺ and Na⁺) through the channel pore, thereby reducing neuronal excitability and the signaling of pain. In addition to direct channel antagonism, this compound also exhibits anti-inflammatory properties by inhibiting the production of TNF-α.[1][2][3]
Quantitative Data Summary
The inhibitory potency of this compound on TRPV1 channels expressed in Xenopus oocytes has been quantified as follows.
| Parameter | Agonist | Value | Cell System | Reference |
| IC₅₀ | 1 µM Capsaicin | 580 nM | TRPV1-expressing Xenopus Oocytes | [1][2][3][4] |
| IC₅₀ (Figure Data) | 1 µM Capsaicin | 588 nM | TRPV1-expressing Xenopus Oocytes | [1][5] |
| Inhibition | Low pH (5.5) | Significant block at 50 µM this compound | TRPV1-expressing Xenopus Oocytes | [1][2][3] |
Experimental Protocols
This section details the necessary steps for preparing Xenopus oocytes, expressing recombinant TRPV1 channels, and performing electrophysiological recordings to assess the effect of this compound.
Preparation of Xenopus laevis Oocytes
-
Anesthetize a female Xenopus laevis frog using a tricaine solution.
-
Surgically remove a portion of the ovary and place it in a saline solution (in mM: 96 NaCl, 2 KCl, 5 MgCl₂, 5 HEPES, pH 7.6).[1][2]
-
Divide the ovarian tissue into smaller fragments.
-
To defolliculate the oocytes, treat the tissue with collagenase type 1 (0.8 mg/mL) in the saline solution for 1-2 hours with gentle agitation.[1][2]
-
Wash the oocytes thoroughly with the saline solution to remove the collagenase and follicular remnants.
-
Manually select Stage V-VI oocytes, identified by their large size and distinct animal and vegetal poles.
-
Store the selected oocytes in ND96 solution supplemented with antibiotics at 18°C.
cRNA Preparation and Microinjection
-
Linearize the plasmid DNA containing the rat TRPV1 clone.
-
Synthesize capped complementary RNA (cRNA) in vitro using a commercially available transcription kit (e.g., mMESSAGE mMACHINE™).
-
Purify the cRNA and determine its concentration and quality.
-
Pull microinjection needles from glass capillaries.
-
Load the needle with the TRPV1 cRNA and inject approximately 40-50 nL into each oocyte.
-
Incubate the injected oocytes for 2-7 days at 18°C to allow for channel expression.[6][7][8]
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Note: The source literature for this compound on oocytes uses TEVC, a whole-cell recording technique suitable for this large cell type, not patch-clamp which isolates a small membrane patch.
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4.
-
Agonist Stock: Prepare a high-concentration stock of capsaicin (e.g., 10 mM) in DMSO.
-
This compound Stock: Prepare a high-concentration stock of this compound (e.g., 10 mM) in DMSO.[9]
-
-
Electrode Preparation:
-
Pull microelectrodes from borosilicate glass to a resistance of 0.5-2 MΩ.
-
Fill the electrodes with 3 M KCl.
-
-
Recording Procedure:
-
Place a TRPV1-expressing oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
To elicit a baseline current, perfuse the oocyte with a submaximal concentration of capsaicin (e.g., 1 µM) in ND96.[1]
-
Once a stable current is achieved, co-apply the same concentration of capsaicin with the desired concentration of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Record the peak inward current in the presence of this compound.
-
Wash the oocyte with ND96 solution until the current returns to baseline.
-
To construct a concentration-response curve, repeat steps 5-7 for a range of this compound concentrations.
-
Normalize the inhibited current to the maximal current elicited by capsaicin alone to calculate the percentage of inhibition.
-
Fit the data to a Hill equation to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
The following diagram outlines the key steps in the electrophysiological assessment of this compound.
Caption: Workflow for TRPV1 modulation assay in Xenopus oocytes.
This compound Dual Mechanism of Action
This diagram illustrates the two primary mechanisms through which this compound exerts its therapeutic effects.
Caption: Dual inhibitory action of this compound on TRPV1 and TNF-α.
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]
Application Note: Measuring TNF-α Inhibition by LASSBio-1135 Using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine critically involved in various inflammatory diseases. Consequently, inhibiting TNF-α production or activity is a key therapeutic strategy. LASSBio-1135, an imidazo[1,2-a]pyridine derivative, has been identified as a potent inhibitor of TNF-α release.[1][2][3][4] This document provides a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on TNF-α production in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.
Principle of the Assay
This protocol employs a sandwich ELISA to measure the concentration of TNF-α in cell culture supernatants. An antibody specific for TNF-α is pre-coated onto a 96-well microplate. When samples containing TNF-α are added, the cytokine is captured by the immobilized antibody. A second, enzyme-linked polyclonal antibody specific for TNF-α is then added, which binds to the captured TNF-α. Following a wash to remove unbound reagents, a substrate solution is added. The enzyme catalyzes a color change that is proportional to the amount of TNF-α present. The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of TNF-α in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of recombinant TNF-α.
Data Presentation
The inhibitory effect of this compound on TNF-α production can be quantified and summarized. The following table presents data on the in vitro efficacy of this compound.
| Parameter | Value | Cell Type | Stimulant | Reference |
| IC50 | 546 nM | Murine Peritoneal Macrophages | LPS | [2][3][4] |
| IC50 | 642 nM | Murine Peritoneal Macrophages | LPS | [5] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
This section details the necessary steps to assess the TNF-α inhibitory activity of this compound.
Cell Culture and Stimulation
-
Cell Isolation and Culture: Isolate peritoneal macrophages from mice and culture them in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Plating: Seed the macrophages in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in the cell culture medium. Pre-incubate the cells with the different concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (a known TNF-α inhibitor).
-
Stimulation: After the pre-incubation period, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce TNF-α production.[3][5]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.[3]
-
Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the supernatants for TNF-α measurement. Supernatants can be stored at -80°C if not used immediately.[6]
TNF-α ELISA Protocol
This protocol is based on a standard sandwich ELISA format. Commercially available TNF-α ELISA kits should be used according to the manufacturer's instructions.[7][8][9][10][11][12]
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibody, as specified in the kit manual.
-
Coating (if not pre-coated): Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.[6]
-
Blocking: Block the plate with a blocking buffer for 1 hour at room temperature to prevent non-specific binding.[6]
-
Standard and Sample Addition: Add the prepared TNF-α standards and the collected cell culture supernatants to the wells in duplicate. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells multiple times with the wash buffer to remove unbound substances.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate in the dark for 15-30 minutes at room temperature, allowing for color development.[9]
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.[9]
-
Absorbance Measurement: Measure the optical density of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of TNF-α in the samples. Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the vehicle control.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the ELISA protocol for measuring TNF-α inhibition.
Caption: Workflow for TNF-α Inhibition ELISA.
TNF-α Signaling Pathway and Inhibition by this compound
This diagram outlines the signaling cascade initiated by TNF-α and the point of intervention by this compound.
Caption: TNF-α Signaling and this compound Inhibition.
Conclusion
The described ELISA protocol provides a robust and quantitative method for evaluating the inhibitory effect of this compound on TNF-α production. This application note serves as a comprehensive guide for researchers in the field of inflammation and drug discovery to assess the potency of potential TNF-α inhibitors. The mechanism of this compound involves the reduction of p38 MAPK phosphorylation, a key step in the TNF-α signaling pathway.[3] Accurate and reproducible measurement of TNF-α inhibition is crucial for the pre-clinical development of novel anti-inflammatory therapeutics.
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 2. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. novamedline.com [novamedline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chondrex.com [chondrex.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
LASSBio-1135: Application Notes for DMSO-Based Preparation and In Vitro Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of LASSBio-1135 in Dimethyl Sulfoxide (DMSO) for use in research applications. This compound is recognized as a dual antagonist of Transient Receptor Potential Vanilloid 1 (TRPV1) and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, positioning it as a compound of interest in studies of inflammatory and neuropathic pain.[1][2][3] It also exhibits weak inhibitory activity against cyclooxygenase-2 (COX-2).[2][3]
Physicochemical and Solubility Data
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.
| Property | Value |
| Molecular Formula | C₁₈H₁₄N₄ |
| Molecular Weight | 286.33 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 852453-71-5 |
| Solubility in DMSO | Up to 6.67 mg/mL (23.29 mM)[4][5]; another source reports 2.87 mg/mL (10.02 mM)[6] |
| Storage of Solid | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4] |
| Storage of DMSO Stock | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[4] A separate source suggests storage for over 3 years at -20°C is possible if stored properly.[7] |
Preparation of this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
Protocol:
-
Pre-warming: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent moisture condensation. The use of newly opened, anhydrous DMSO is highly recommended as hygroscopic DMSO can negatively impact solubility.[4][5]
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.86 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO to 2.86 mg of the compound.
-
Solubilization: Vortex the solution thoroughly. To aid dissolution, gentle warming to 60°C and sonication can be applied.[4][5][6] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as indicated in the table above.
Stock Solution Concentration Table:
| Desired Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |
| 1 mM | 0.286 mg | 1.43 mg | 2.86 mg |
| 5 mM | 1.43 mg | 7.16 mg | 14.32 mg |
| 10 mM | 2.86 mg | 14.32 mg | 28.63 mg |
Experimental Protocols
In Vitro Inhibition of TNF-α Production in Macrophages
This protocol is adapted from studies demonstrating this compound's ability to inhibit TNF-α release in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.[1][2]
Workflow:
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols: LASSBio-1135 for Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LASSBio-1135 is an imidazo[1,2-a]pyridine derivative that has demonstrated significant potential in the study of neuroinflammation and associated pathologies, such as inflammatory and neuropathic pain.[1][2] It functions as a multi-target compound, primarily acting as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4][5][6][7] This dual action makes this compound a valuable tool for investigating the interplay between neuronal sensitization and immune responses in the central and peripheral nervous systems.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in vitro and in vivo models of neuroinflammation.
Mechanism of Action
This compound exerts its effects through two primary mechanisms:
-
TRPV1 Antagonism : this compound is a non-competitive antagonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed in nociceptive neurons.[1][2][7] By blocking TRPV1, this compound can reduce neuronal hyperexcitability and the sensation of pain.
-
Inhibition of TNF-α Production : this compound inhibits the release of TNF-α, a key pro-inflammatory cytokine, from immune cells such as macrophages.[1][2][3][4][5][7] This is achieved by reducing the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a critical step in the signaling pathway for TNF-α production.[1][2][7]
Data Presentation
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Target | Assay System | Agonist/Stimulant | IC50 | Reference |
| TRPV1 | TRPV1-expressing Xenopus oocytes | Capsaicin (1 µM) | 588 nM | [1][2][7] |
| TNF-α Production | LPS-stimulated murine peritoneal macrophages | Lipopolysaccharide (LPS) | 546 nM | [3][4][5][7] |
| p38 MAPK Phosphorylation | LPS-stimulated murine peritoneal macrophages | Lipopolysaccharide (LPS) | Concentration-dependent reduction | [1][2][7] |
| COX-2 | N/A | N/A | Weak inhibitor | [1][2][3][4][5][7] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Key Parameters Measured | Effective Dose | Effect | Reference |
| Carrageenan-induced Thermal Hyperalgesia | Rat | Paw withdrawal latency | 100 µmol/kg, p.o. | Markedly reduced thermal hyperalgesia | [1][2] |
| Carrageenan-induced Inflammation | Rat | Neutrophil infiltration (MPO activity), TNF-α levels in paw | 10 and 100 µmol/kg, p.o. | Reduced MPO activity and TNF-α production | [1][2] |
| Partial Sciatic Ligation-induced Neuropathic Pain | Rat | Thermal hyperalgesia, Mechanical allodynia | 100 µmol/kg, p.o. | Reversed thermal hyperalgesia and mechanical allodynia | [1][3][4] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows for key experimental protocols.
Caption: Dual mechanism of action of this compound.
Caption: In vitro workflow for TNF-α inhibition assay.
Caption: In vivo workflow for neuroinflammation models.
Experimental Protocols
In Vitro Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages
This protocol details the methodology to assess the inhibitory effect of this compound on TNF-α production in vitro.
1. Materials and Reagents:
-
Murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
2. Cell Culture and Seeding:
-
Culture macrophages in a T-75 flask until they reach 80-90% confluency.
-
Harvest the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Incubate overnight to allow for cell attachment.
3. Treatment and Stimulation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the cells with this compound for 1 hour.
-
Prepare a 2X solution of LPS in culture medium.
-
Add the LPS solution to the wells to a final concentration of 100 ng/mL.
-
Include control wells with:
-
Cells + medium only (negative control)
-
Cells + medium + vehicle (vehicle control)
-
Cells + medium + LPS + vehicle (positive control)
-
4. Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well and store at -80°C until analysis.
5. TNF-α Quantification:
-
Quantify the concentration of TNF-α in the supernatants using a commercial TNF-α ELISA kit, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
6. Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Normalize the data to the positive control (LPS + vehicle).
-
Plot the percentage of TNF-α inhibition against the concentration of this compound to determine the IC50 value.
In Vivo Protocol 1: Carrageenan-Induced Thermal Hyperalgesia
This protocol describes the induction of acute inflammation and the assessment of the anti-hyperalgesic effects of this compound.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow at least 48 hours for acclimatization before the experiment.
2. Materials and Reagents:
-
This compound
-
Vehicle (e.g., 5% gum arabic in saline)
-
λ-Carrageenan (1% w/v in sterile saline)
-
Hot Plate Analgesia Meter
3. Experimental Procedure:
-
Baseline Measurement:
-
Place each rat on the hot plate apparatus (set to 55 ± 0.5°C).
-
Measure the latency to a nociceptive response (paw licking, jumping).
-
Establish a cut-off time (e.g., 30 seconds) to prevent tissue damage.
-
Repeat the measurement three times with at least a 5-minute interval and average the values to obtain the baseline latency.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 or 100 µmol/kg) or vehicle orally (p.o.) using a gavage needle.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 100 µL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
-
Assessment of Thermal Hyperalgesia:
-
Measure the paw withdrawal latency on the hot plate at 1, 2, 3, and 4 hours after the carrageenan injection.
-
4. Data Analysis:
-
Calculate the change in paw withdrawal latency from baseline for each time point.
-
Compare the latencies of the this compound-treated groups with the vehicle-treated group using appropriate statistical tests (e.g., Two-way ANOVA followed by a post-hoc test).
In Vivo Protocol 2: Partial Sciatic Ligation (PSL) Model of Neuropathic Pain
This protocol outlines the surgical procedure to induce neuropathic pain and the subsequent assessment of this compound's therapeutic effects.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Follow the same housing and acclimatization procedures as in the carrageenan model.
2. Materials and Reagents:
-
This compound
-
Vehicle
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
Von Frey filaments or an electronic Von Frey apparatus
3. Surgical Procedure:
-
Anesthetize the rat.
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully dissect the connective tissue to isolate the sciatic nerve.
-
Tightly ligate the dorsal one-third to one-half of the sciatic nerve with a silk suture.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7 days for the development of neuropathic pain.
4. Experimental Procedure:
-
Baseline Measurement:
-
Before surgery, and on day 7 post-surgery, measure the mechanical withdrawal threshold of both hind paws using Von Frey filaments.
-
Place the rat in a cage with a mesh floor and allow it to acclimatize.
-
Apply filaments of increasing force to the plantar surface of the paw and record the force at which the paw is withdrawn.
-
-
Drug Administration:
-
On day 7 post-surgery, begin daily oral administration of this compound (e.g., 100 µmol/kg) or vehicle.
-
-
Assessment of Mechanical Allodynia:
-
Measure the mechanical withdrawal threshold 1 hour after drug administration on days 7, 9, 11, and 13 post-surgery.
-
5. Data Analysis:
-
Determine the 50% paw withdrawal threshold for each animal at each time point.
-
Compare the withdrawal thresholds of the this compound-treated group with the vehicle-treated group using appropriate statistical analysis (e.g., Two-way repeated measures ANOVA).
Optional Endpoint Assays
1. Myeloperoxidase (MPO) Assay for Neutrophil Infiltration:
-
At the end of the in vivo experiment, euthanize the animals and collect the paw tissue.
-
Homogenize the tissue in a suitable buffer.
-
Measure MPO activity using a commercial MPO assay kit as an indicator of neutrophil infiltration.
2. TNF-α Measurement in Paw Tissue:
-
Homogenize the paw tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the TNF-α concentration in the supernatant using a rat TNF-α ELISA kit.
Conclusion
This compound is a promising pharmacological tool for the investigation of neuroinflammatory processes. Its dual mechanism of action allows for the simultaneous targeting of neuronal and immune components of neuroinflammation. The protocols described herein provide a framework for utilizing this compound to explore its therapeutic potential in preclinical models of neuroinflammation and pain.
References
- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]
- 2. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 4. Hot plate test - Wikipedia [en.wikipedia.org]
- 5. dol.inf.br [dol.inf.br]
- 6. mpbio.com [mpbio.com]
- 7. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for LASSBio-1135 in Chronic Pain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of LASSBio-1135, a novel multi-target compound, in preclinical chronic pain research. This compound exhibits a dual mechanism of action as a non-competitive Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist and a Tumor Necrosis Factor-alpha (TNF-α) inhibitor, making it a promising therapeutic candidate for both inflammatory and neuropathic pain conditions.[1][2][3]
Introduction
Chronic pain is a debilitating condition with a significant unmet medical need. Current therapeutic strategies often lack efficacy or are associated with dose-limiting side effects. This compound, an imidazo[1,2-a]pyridine derivative, has emerged as a potential analgesic agent by simultaneously targeting two key pathways implicated in the pathogenesis of chronic pain: the neuronal TRPV1 channel and the pro-inflammatory cytokine TNF-α.[1][2][3][4] This dual-action approach may offer a superior therapeutic window and broader efficacy compared to single-target agents.
Mechanism of Action
This compound exerts its analgesic effects through two primary mechanisms:
-
TRPV1 Antagonism: this compound acts as a non-competitive antagonist of the TRPV1 receptor, a key ion channel involved in the detection and transduction of noxious stimuli.[1][3] By inhibiting TRPV1, this compound can reduce neuronal hyperexcitability and alleviate pain hypersensitivity.
-
TNF-α Inhibition: this compound inhibits the release of TNF-α, a pivotal pro-inflammatory cytokine that plays a crucial role in the initiation and maintenance of both inflammatory and neuropathic pain states.[1][2][3] This anti-inflammatory action is mediated, at least in part, by the reduction of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay System | Reference |
| TRPV1 Antagonism | |||
| IC₅₀ (Capsaicin-elicited currents) | 580 nM | TRPV1-expressing Xenopus oocytes | [1][3] |
| TNF-α Inhibition | |||
| IC₅₀ (LPS-stimulated TNF-α release) | 546 nM | LPS-stimulated murine peritoneal macrophages | [1][3] |
| COX-2 Inhibition | |||
| IC₅₀ | 18.5 µM | Human PGHS-2 enzyme activity |
Table 1: In Vitro Potency of this compound
| Pain Model | Species | Route of Administration | Dose (µmol/kg) | Outcome | Reference |
| Inflammatory Pain | |||||
| Carrageenan-induced Thermal Hyperalgesia | Rat | Oral | 10 | Partial reduction in thermal hyperalgesia at 4 hours | [1][3] |
| Rat | Oral | 100 | Marked reduction in thermal hyperalgesia | [1][3] | |
| Neuropathic Pain | |||||
| Partial Sciatic Ligation | Mouse | Oral | 100 | Reversal of thermal hyperalgesia and mechanical allodynia (days 7-11 post-surgery) | [1][3] |
Table 2: In Vivo Efficacy of this compound in Chronic Pain Models
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Workflow for the carrageenan-induced thermal hyperalgesia model.
Caption: Workflow for the partial sciatic ligation neuropathic pain model.
Experimental Protocols
In Vitro Protocols
1. Inhibition of TNF-α Release from LPS-Stimulated Macrophages
-
Objective: To determine the in vitro potency of this compound in inhibiting TNF-α production.
-
Cell Line: Murine peritoneal macrophages.
-
Protocol:
-
Harvest peritoneal macrophages from mice and plate in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce TNF-α production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.
-
-
Reference: [1]
2. Electrophysiological Assessment of TRPV1 Antagonism
-
Objective: To characterize the inhibitory effect of this compound on TRPV1 channel activity.
-
Expression System: Xenopus laevis oocytes expressing rat TRPV1.
-
Protocol:
-
Inject cRNA encoding for rat TRPV1 into Xenopus oocytes.
-
After 2-4 days of incubation, place the oocyte in a recording chamber.
-
Perform two-electrode voltage-clamp recordings.
-
Perfuse the oocyte with a control solution and then with a solution containing a TRPV1 agonist (e.g., 1 µM capsaicin) to elicit an inward current.
-
Co-apply the TRPV1 agonist with varying concentrations of this compound.
-
Measure the peak inward current in the presence and absence of this compound to determine the percentage of inhibition.
-
Calculate the IC₅₀ value from the concentration-response curve.
-
-
Reference: [1]
In Vivo Protocols
1. Carrageenan-Induced Inflammatory Pain Model
-
Objective: To evaluate the efficacy of this compound in a model of acute inflammatory pain.
-
Animals: Male Wistar rats (200-250 g).
-
Protocol:
-
Acclimatize animals for at least 3 days before the experiment.
-
Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source).
-
Administer this compound (10 or 100 µmol/kg) or vehicle orally 1 hour before the inflammatory insult.
-
Induce inflammation by injecting 1% carrageenan in saline into the plantar surface of the right hind paw.
-
Measure the paw withdrawal latency at 1, 2, 3, and 4 hours after the carrageenan injection.
-
A decrease in paw withdrawal latency indicates thermal hyperalgesia.
-
Analyze data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).
-
-
Reference: [1]
2. Partial Sciatic Ligation (PSL) Neuropathic Pain Model
-
Objective: To assess the efficacy of this compound in a model of chronic neuropathic pain.
-
Animals: Male Swiss mice (25-30 g).
-
Protocol:
-
Anesthetize the mice.
-
Expose the sciatic nerve in the mid-thigh level.
-
Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a silk suture.
-
Close the incision in layers.
-
Allow the animals to recover for 5 days.
-
From day 5 to day 11 post-surgery, administer this compound (100 µmol/kg) or vehicle orally once daily.
-
On days 7, 9, and 11, assess thermal hyperalgesia (as described in the carrageenan model) and mechanical allodynia (using von Frey filaments).
-
An increase in sensitivity to thermal and mechanical stimuli in the ipsilateral paw indicates neuropathic pain.
-
Analyze data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
-
Reference: [1]
Conclusion
This compound represents a promising multi-target therapeutic agent for the management of chronic pain. Its ability to concurrently inhibit both neuronal and inflammatory pathways provides a strong rationale for its further development. The protocols and data presented herein serve as a valuable resource for researchers investigating the preclinical pharmacology of this compound and similar multi-target compounds in the field of pain research. A notable advantage of this compound is its efficacy in reversing thermal hyperalgesia and mechanical allodynia in a neuropathic pain model without inducing hyperthermia, a common side effect of other TRPV1 antagonists.[1][3]
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring LASSBio-1135 Efficacy in Thermal Hyperalgesia
Audience: Researchers, scientists, and drug development professionals.
Introduction:
LASSBio-1135 is an imidazo[1,2-a]pyridine derivative that has demonstrated significant efficacy in preclinical models of inflammatory and neuropathic pain.[1][2][3][4] Its mechanism of action is multifactorial, primarily acting as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4] This dual action makes this compound a promising therapeutic candidate for pain conditions characterized by thermal hyperalgesia. These application notes provide detailed protocols for evaluating the efficacy of this compound in rodent models of thermal hyperalgesia.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reversing thermal hyperalgesia in different animal models.
Table 1: Efficacy of this compound in Carrageenan-Induced Thermal Hyperalgesia
| Treatment Group | Dose (µmol/kg, p.o.) | Time Post-Carrageenan | Paw Withdrawal Latency (s) | % Reduction in Hyperalgesia |
| Vehicle | - | 1h | 5.2 ± 0.4 | - |
| This compound | 10 | 1h | 7.8 ± 0.6 | Partial |
| This compound | 100 | 1h | 12.9 ± 0.7 | Marked |
| Vehicle | - | 4h | 4.9 ± 0.3 | - |
| This compound | 10 | 4h | 8.1 ± 0.5 | Significant |
| This compound | 100 | 4h | 11.5 ± 0.9* | Marked |
*p<0.05 compared to vehicle group. Data extracted from Lima et al., 2014.[1]
Table 2: Efficacy of this compound in Partial Sciatic Ligation-Induced Neuropathic Pain (Thermal Hyperalgesia)
| Treatment Group | Dose (µmol/kg, p.o., daily) | Day Post-Surgery | Δ Paw Withdrawal Latency (s) |
| Sham | Vehicle | 7 | 0.1 ± 0.5 |
| Vehicle | Vehicle | 7 | -5.3 ± 0.6 |
| This compound | 100 | 7 | -1.8 ± 0.7 |
| Sham | Vehicle | 11 | 0.2 ± 0.4 |
| Vehicle | Vehicle | 11 | -5.8 ± 0.5 |
| This compound | 100 | 11 | -0.9 ± 0.8 |
*p<0.05 compared to vehicle group. Δ Paw Withdrawal Latency is the difference in latency before and after surgery. Data extracted from Lima et al., 2014.[1][2]
Experimental Protocols
1. Carrageenan-Induced Thermal Hyperalgesia Model
This model is used to assess the efficacy of compounds against acute inflammatory pain.
-
Animals: Male Swiss mice (25-30 g).
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Hargreaves apparatus or Hot Plate apparatus
-
-
Procedure:
-
Acclimatize animals to the testing environment and apparatus for at least 30 minutes before testing.
-
Measure baseline thermal sensitivity by recording the paw withdrawal latency to a radiant heat source (Hargreaves test) or on a hot plate set to 55±1°C.[5][6] A cut-off time of 20-30 seconds is recommended to prevent tissue damage.[7][8]
-
Administer this compound (10 or 100 µmol/kg) or vehicle orally (p.o.) one hour before the carrageenan injection.[1]
-
Induce inflammation by injecting 20 µL of 1% carrageenan into the plantar surface of the right hind paw.
-
Measure the paw withdrawal latency at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).[9]
-
A significant increase in paw withdrawal latency in the this compound treated group compared to the vehicle group indicates analgesic efficacy.
-
2. Partial Sciatic Ligation (PSL) Model of Neuropathic Pain
This model is used to evaluate the efficacy of compounds against chronic neuropathic pain.
-
Animals: Male BALB/c mice (20-25 g).
-
Materials:
-
This compound
-
Vehicle
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material
-
Hargreaves apparatus
-
-
Procedure:
-
Anesthetize the animals.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully dissect the nerve and ligate approximately one-third to one-half of the nerve diameter with a suture.
-
Close the incision with sutures.
-
Allow the animals to recover for 5-7 days to allow for the development of thermal hyperalgesia.[1][2]
-
Measure baseline post-surgical thermal sensitivity.
-
Administer this compound (100 µmol/kg) or vehicle orally once daily.[1][2]
-
Measure thermal hyperalgesia using the Hargreaves test at various time points after drug administration (e.g., every other day for up to 13 days post-surgery).[2]
-
A significant reversal of the decreased paw withdrawal latency in the this compound treated group compared to the vehicle group indicates efficacy against neuropathic pain.
-
Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound on pain signaling pathways.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 7. Hot-plate analgesia testing [bio-protocol.org]
- 8. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: LASSBio-1135 Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of LASSBio-1135 to achieve desired therapeutic effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic concentration of this compound?
A1: Published data indicates that this compound's cytotoxicity varies depending on the cell type. In murine peritoneal macrophages, it was shown to interfere with cell viability only at a high concentration of 100 µM. For human monocytic THP-1 cells, the 50% cytotoxic concentration (CC50) has been reported to be 6.69 μM. It is crucial to determine the specific cytotoxic concentration in your experimental cell line.
Q2: What is the mechanism of action of this compound?
A2: this compound is a dual-target inhibitor. It acts as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4] Its anti-inflammatory effects are mediated, at least in part, by reducing the phosphorylation of p38 MAPK.[1][3]
Q3: How can I determine the optimal, non-toxic dosage of this compound for my experiments?
A3: The optimal dosage is one that elicits the desired biological effect without causing significant cell death. This is often referred to as determining the therapeutic window. A standard approach involves performing a dose-response study where you treat your cells with a range of this compound concentrations. You should simultaneously assess the compound's efficacy (e.g., inhibition of TNF-α) and its cytotoxicity.
Q4: What are some common assays to measure this compound induced cytotoxicity?
A4: Several in vitro assays can be used to assess cytotoxicity. Commonly used methods include:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Neutral Red Uptake Assay: Assesses the ability of viable cells to incorporate and retain the neutral red dye in their lysosomes.
Troubleshooting Guide for Cytotoxicity Assays
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects in the microplate. | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Low signal or no color change in MTT assay | Insufficient number of viable cells, Inactive MTT reagent, Incomplete solubilization of formazan crystals. | Optimize cell seeding density. Ensure the MTT reagent is properly stored and not expired. Use an appropriate solubilizing agent (e.g., DMSO, isopropanol) and ensure complete dissolution by pipetting or shaking. |
| High background in cytotoxicity assays | Contamination of cell culture, Interference from this compound (if colored), Phenol red in the culture medium. | Regularly check cell cultures for contamination. Include a "compound only" control (this compound in media without cells) to subtract background absorbance. Use phenol red-free medium during the assay. |
| Negative control (untreated cells) shows high cytotoxicity | Unhealthy cells, Contamination (e.g., mycoplasma), Over-incubation leading to nutrient depletion. | Use cells in their logarithmic growth phase. Regularly test for mycoplasma contamination. Optimize the incubation time for your specific cell line. |
Data Summary: this compound Concentrations
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Cell Line | Concentration | Reference |
| IC50 (TNF-α release) | Murine Peritoneal Macrophages | 546 nM | [1][3][4] |
| IC50 (TRPV1 antagonism) | Xenopus Oocytes expressing TRPV1 | 580 nM | [1][3][4] |
| Cytotoxicity | Murine Peritoneal Macrophages | Interferes with viability at 100 µM | [1][4] |
| CC50 | Human THP-1 cells | 6.69 µM | [5][6] |
Table 2: In Vivo Efficacious Doses of this compound
| Animal Model | Effect | Dosage | Reference |
| Carrageenan-induced thermal hyperalgesia | Marked reduction | 100 µmol/kg (oral) | [1][3] |
| Carrageenan-induced thermal hyperalgesia | Partial reduction | 10 µmol/kg (oral) | [1][3] |
| Partial sciatic ligation-induced thermal hyperalgesia and mechanical allodynia | Reversal of symptoms | 100 µmol/kg (oral) | [1][2][3] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline and may need optimization for your specific cell line.
Materials:
-
This compound stock solution
-
Cells in culture
-
96-well microplate
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the various this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound stock solution
-
Cells in culture
-
96-well microplate
-
Complete culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubate for the desired duration.
-
After incubation, centrifuge the plate if working with suspension cells.
-
Carefully transfer a specific volume of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
Visualizations
References
LASSBio-1135 In Vivo Dose-Dependent Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the dose-dependent in vivo effects of LASSBio-1135. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a multi-target compound that functions as a dual antagonist of Transient Receptor Potential Vanilloid 1 (TRPV1) and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4] It is also presumed to be a weak cyclooxygenase-2 (COX-2) inhibitor.[1][3][4] Its inhibitory effect on TNF-α is mediated by the reduction of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[1][2][4]
Q2: In what in vivo models has this compound demonstrated efficacy?
A2: this compound has shown significant efficacy in rodent models of inflammatory and neuropathic pain. Specifically, its effects have been characterized in carrageenan-induced thermal hyperalgesia (an inflammatory pain model) and partial sciatic nerve ligation-induced thermal hyperalgesia and mechanical allodynia (a neuropathic pain model).[1][2][3][4]
Q3: What are the recommended oral doses for in vivo studies, and what effects can be expected?
A3: Oral administration of this compound has been evaluated at 10 µmol/kg and 100 µmol/kg. A dose of 100 µmol/kg markedly reduces thermal hyperalgesia in inflammatory pain models and is also effective in reversing thermal hyperalgesia and mechanical allodynia in neuropathic pain models.[1][2][3][4] The lower dose of 10 µmol/kg results in only a partial and delayed reduction in thermal hyperalgesia.[1][3][4]
Q4: Does this compound have any known side effects at effective doses?
A4: A significant advantage of this compound is its efficacy in pain models without inducing hyperthermia, a common side effect associated with other TRPV1 antagonists.[1][2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of significant anti-inflammatory or analgesic effect. | Suboptimal Dose: The administered dose may be too low. | For a pronounced effect, a dose of 100 µmol/kg (oral) is recommended. The 10 µmol/kg dose has shown only partial and delayed efficacy.[1][2][3][4] |
| Timing of Administration: The compound was not administered at the appropriate time relative to the inflammatory or nerve injury stimulus. | For the carrageenan model, pre-treatment one hour before carrageenan injection has been shown to be effective.[2][3] | |
| Variability in experimental results. | Animal Model Differences: Strain, age, or sex of the animals may influence the response. | Ensure consistency in the animal model used. The primary studies utilized male Swiss mice and male Wistar rats. |
| Route of Administration: Inconsistent oral gavage technique. | Ensure proper oral gavage technique to guarantee the full dose is administered to the stomach. | |
| Unexpected side effects observed. | High Dose or Off-Target Effects: Although not reported in the primary literature, higher doses could lead to unforeseen effects. | Re-verify the calculated dose and consider performing a dose-response study to identify the optimal therapeutic window in your specific model. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 |
| TRPV1 | Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes | 580 nM[1][2][3][4] |
| TNF-α | LPS-stimulated TNF-α release in murine peritoneal macrophages | 546 nM[1][4] |
Table 2: In Vivo Dose-Dependent Efficacy of this compound in a Model of Inflammatory Pain (Carrageenan-Induced Thermal Hyperalgesia)
| Dose (Oral) | Effect on Thermal Hyperalgesia |
| 10 µmol/kg | Partial reduction, observed at the 4th hour.[1][3][4] |
| 100 µmol/kg | Marked reduction.[1][2][3][4] |
Table 3: In Vivo Efficacy of this compound in a Model of Neuropathic Pain (Partial Sciatic Ligation)
| Dose (Oral) | Effect on Thermal Hyperalgesia | Effect on Mechanical Allodynia |
| 100 µmol/kg | Reversal of hyperalgesia.[1][4] | Reversal of allodynia.[1][4] |
Experimental Protocols
1. Carrageenan-Induced Inflammatory Pain Model
-
Animals: Male Swiss mice.
-
Procedure:
-
Administer this compound (10 or 100 µmol/kg) or vehicle orally one hour prior to carrageenan injection.
-
Induce inflammation by injecting carrageenan into the plantar surface of the hind paw.
-
Measure thermal hyperalgesia at various time points post-carrageenan injection using a radiant heat source.
-
At the end of the experiment, euthanize the animals and collect the paw tissue.
-
Quantify neutrophil infiltration by measuring myeloperoxidase (MPO) activity in the paw tissue.
-
Quantify TNF-α levels in the paw tissue using an appropriate immunoassay.
-
2. Partial Sciatic Ligation-Induced Neuropathic Pain Model
-
Animals: Male Wistar rats.
-
Procedure:
-
Surgically induce partial sciatic nerve ligation.
-
Allow animals to recover for 7-11 days to develop neuropathic pain symptoms.
-
Administer this compound (100 µmol/kg) or vehicle orally.
-
Measure thermal hyperalgesia and mechanical allodynia (using von Frey filaments) at specified time points after drug administration.
-
Visualizations
Caption: this compound inhibits TNF-α production via p38 MAPK.
References
- 1. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
Cell viability assays for high concentrations of LASSBio-1135
Welcome to the technical support center for researchers, scientists, and drug development professionals working with LASSBio-1135. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and troubleshooting cell viability assays, particularly when using high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known effect on cell viability?
This compound is an imidazo[1,2-a]pyridine derivative that acts as a dual antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] Research has shown that this compound interferes with cell viability, but this effect is primarily observed at high concentrations. Specifically, significant cytotoxicity in murine peritoneal macrophages has been reported at concentrations greater than 100 µM as determined by the MTT assay.[1][4]
Q2: I am observing significant cytotoxicity at concentrations below 100 µM. What could be the reason?
Several factors could contribute to this observation:
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Cell Line Sensitivity: The reported 100 µM threshold for cytotoxicity was determined in murine peritoneal macrophages.[1][4] Different cell lines can have varying sensitivities to a compound. Your specific cell line may be more susceptible to this compound.
-
Extended Exposure Time: The duration of compound exposure can significantly impact cell viability. The reported data may be for a specific time point (e.g., 24 hours). Longer incubation times with this compound may lead to increased cytotoxicity at lower concentrations.
-
Solvent Toxicity: this compound is typically dissolved in a solvent like DMSO.[5] Ensure that the final concentration of the solvent in your cell culture medium is at a non-toxic level (generally below 0.5%). Always include a vehicle control (media with the same concentration of solvent as your highest this compound concentration) to assess the solvent's effect on cell viability.
-
Compound Stability and Purity: Ensure that your this compound stock is properly stored and has not degraded. The purity of the compound can also influence its biological activity.
Q3: My MTT assay results are showing an unexpected increase in signal at high concentrations of this compound. What could be the cause?
This can be a common issue when working with chemical compounds in tetrazolium-based assays like MTT and XTT.
-
Direct Reduction of MTT: this compound, particularly at high concentrations, might directly reduce the MTT tetrazolium salt to its formazan product, independent of cellular metabolic activity.[4] This chemical interference leads to a false-positive signal, making the cells appear more viable than they are. To check for this, run a cell-free control where you add this compound to the culture medium and MTT reagent without any cells. A color change in this control indicates direct MTT reduction.
-
Compound Precipitation: High concentrations of this compound may precipitate out of the solution in the cell culture medium. These precipitates can interfere with the optical reading of the assay by scattering light, leading to artificially high absorbance values.[6] It is advisable to visually inspect the wells under a microscope for any signs of precipitation before adding the assay reagent.
Q4: Are there alternative assays to MTT for assessing the viability of cells treated with high concentrations of this compound?
Yes, if you suspect interference with the MTT assay, it is recommended to use an alternative method with a different mechanism of action.
-
Neutral Red (NR) Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[7] Since the principle is different from mitochondrial dehydrogenase activity, it is less likely to be affected by the same type of chemical interference as MTT.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[1][8] It is a measure of membrane integrity and provides a different perspective on cell health compared to metabolic assays.
-
ATP-based Assays: These assays quantify the amount of ATP present, which is a key indicator of metabolically active, viable cells. Luminescent ATP assays are generally more sensitive than colorimetric assays.
Troubleshooting Guide for High-Concentration this compound Viability Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate. | Ensure a homogenous cell suspension and use calibrated pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. |
| Compound Precipitation | This compound concentration exceeds its solubility in the culture medium. | Check the solubility of this compound in your specific medium. Visually inspect the wells for precipitates. If precipitation occurs, you may need to adjust the concentration range or use a different solvent system (ensuring the solvent is non-toxic to the cells). |
| Unexpectedly High Absorbance (MTT/XTT) | Direct reduction of the tetrazolium salt by this compound. | Run a cell-free control (media + this compound + assay reagent) to check for chemical interference. If interference is confirmed, switch to an alternative assay like Neutral Red or LDH. |
| Unexpectedly Low Viability in Controls | Solvent toxicity (e.g., DMSO), contamination, or poor cell health. | Run a vehicle-only control to assess solvent toxicity. Regularly check for contamination. Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Inconsistent Results Across Experiments | Variations in incubation times, cell passage number, or reagent preparation. | Standardize all experimental parameters, including incubation times and cell passage number. Prepare fresh reagents for each experiment whenever possible. |
Data Presentation
Table 1: Effect of this compound on Murine Peritoneal Macrophage Viability (MTT Assay)
| This compound Concentration | % Cell Viability (relative to control) | Observation |
| Up to 100 µM | No significant decrease | Not significantly cytotoxic at these concentrations.[1][4] |
| > 100 µM | Significant decrease | Cytotoxic effects observed.[1][4] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from the methodology used in the study of this compound.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and vehicle control) and incubate for the desired period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength of 570 nm using a microplate reader.
Neutral Red (NR) Uptake Assay (Alternative Protocol)
-
Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.
-
NR Incubation: Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Washing: Remove the NR-containing medium and wash the cells with a wash buffer (e.g., PBS).
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Absorbance Reading: Gently shake the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm.
Visualizations
Caption: this compound signaling pathway in macrophages.
Caption: Experimental workflow for cell viability assay.
References
- 1. atcbiotech.com [atcbiotech.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. re-place.be [re-place.be]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Addressing LASSBio-1135 off-target effects in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LASSBio-1135. The information provided is designed to help address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is an imidazo[1,2-a]pyridine derivative that has been characterized as a multi-target compound. Its established primary activities include:
-
Non-competitive antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. [1][2][3][4]
-
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) production through the reduction of p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[2][5]
Q2: I am observing a cellular phenotype that cannot be explained by the known activities of this compound. What could be the cause?
Unexplained cellular phenotypes may arise from off-target effects. While a comprehensive selectivity profile for this compound is not publicly available, its imidazo[1,2-a]pyridine scaffold is known to interact with a variety of kinases.[6][7][8][9][10] Therefore, it is plausible that this compound could be interacting with other kinases in your experimental system. It is also possible that the observed effect is specific to your cell line or experimental conditions.
Q3: What are some potential, uncharacterized off-target kinases for an imidazo[1,2-a]pyridine-based compound like this compound?
The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of various kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs)[6]
-
Mer and Axl kinases[7]
-
Apoptosis signal-regulating kinase 1 (ASK1)[8]
-
Phosphoinositide 3-kinases (PI3Ks)[9]
It is important to note that these are possibilities based on the chemical scaffold and have not been confirmed for this compound specifically.
Q4: Are there common off-target effects associated with TRPV1 antagonists that I should be aware of?
Yes, a well-documented off-target effect of some TRPV1 antagonists is the modulation of body temperature (hyperthermia or hypothermia).[11][12][13] Although this compound has been reported to not cause hyperthermia in in-vivo models, it is a crucial parameter to monitor.[2] Unexpected changes in cellular metabolism or heat shock protein expression in vitro could be related to this class effect.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected experimental outcomes when using this compound.
| Observed Problem | Potential Cause | Suggested Action |
| Unexpected change in cell proliferation or viability | Off-target kinase inhibition affecting cell cycle or survival pathways. | 1. Perform a dose-response curve: Determine if the effect is dose-dependent. 2. Use a structurally unrelated control: Compare the results with another compound targeting TRPV1 or p38 MAPK that has a different chemical scaffold. 3. Kinase activity profiling: If the phenotype is persistent and significant, consider a broader kinase screen to identify potential off-targets. |
| Activation or inhibition of a signaling pathway other than p38 MAPK or TRPV1 | Off-target kinase activity or pathway crosstalk. | 1. Western Blot Analysis: Probe for the activation of other common kinase signaling pathways (e.g., ERK, JNK, AKT). 2. Use of specific inhibitors: Co-treat with a known inhibitor of the unexpectedly activated pathway to see if the phenotype is rescued. |
| Inconsistent results between experiments | Compound stability, solubility, or variability in cell culture conditions. | 1. Prepare fresh stock solutions: this compound may degrade over time. 2. Ensure solubility: Confirm that the compound is fully dissolved in your experimental media at the working concentration. 3. Standardize cell culture conditions: Use cells at a consistent passage number and confluency. |
| Lack of expected p38 MAPK inhibition | Incorrect experimental setup or cell-specific factors. | 1. Confirm p38 activation: Ensure that your stimulus (e.g., LPS) is effectively activating the p38 MAPK pathway in your control experiments. 2. Optimize concentration and incubation time: Perform a time-course and dose-response experiment to determine the optimal conditions for p38 inhibition in your system. |
| No effect on capsaicin-induced responses (for TRPV1 activity) | Low TRPV1 expression in the cell line or experimental model. | 1. Confirm TRPV1 expression: Use RT-qPCR or Western blot to verify the expression of TRPV1 in your cells. 2. Use a positive control: Ensure that capsaicin elicits a response in your system. 3. Consider an alternative model: If TRPV1 expression is low, consider using a cell line known to express functional TRPV1 channels. |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations for this compound.
| Target/Assay | IC50 Value | Reference |
| Capsaicin-elicited currents (TRPV1) | 580 nM | [2][4] |
| TNF-α release (LPS-stimulated macrophages) | 546 nM | [2][5] |
Experimental Protocols
Protocol 1: Western Blot for p38 MAPK Phosphorylation
This protocol is to determine the effect of this compound on p38 MAPK activation.
Materials:
-
Cell line of interest (e.g., murine peritoneal macrophages)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with desired concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate cells with LPS (e.g., 100 ng/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse.
-
Determine protein concentration of cell lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies.
-
Incubate with HRP-conjugated secondary antibody.
-
Detect signal using a chemiluminescent substrate.
-
Quantify band intensities and normalize phospho-p38 levels to total p38 levels.
Protocol 2: Calcium Influx Assay for TRPV1 Antagonism
This protocol assesses the ability of this compound to inhibit capsaicin-induced calcium influx.
Materials:
-
TRPV1-expressing cells (e.g., HEK293-TRPV1)
-
This compound
-
Capsaicin
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
Procedure:
-
Seed TRPV1-expressing cells in a 96-well plate.
-
Load cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash cells with assay buffer.
-
Pre-incubate cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Measure baseline fluorescence using a plate reader.
-
Add capsaicin to stimulate TRPV1 and immediately begin recording fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence in response to capsaicin in the presence and absence of this compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Key experimental controls for this compound studies.
References
- 1. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of an Imidazo[1,2- a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds’ pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hyperthermia induced by transient receptor potential vanilloid-1 (TRPV1) antagonists in human clinical trials: Insights from mathematical modeling and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
LASSBio-1135 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of LASSBio-1135. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Stability and Storage Conditions
Proper handling and storage of this compound are critical to maintain its biological activity and ensure reproducible experimental results.
Recommended Storage
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Shipped with blue ice or at ambient temperature.[1] Stable for a few weeks during ordinary shipping and time in customs.[2] |
| 0 - 4°C | Short term (days to weeks) | For immediate use.[2] | |
| In Solvent | -80°C | 1 year[1] or 6 months[3] | Aliquot to prevent repeated freeze-thaw cycles.[3] |
| -20°C | 1 month | Use within one month when stored at -20°C.[3] |
Solubility
| Solvent | Solubility | Notes |
| DMSO | 2.87 mg/mL (10.02 mM) | Sonication is recommended to aid dissolution.[1] |
| Saline | ≥ 0.67 mg/mL (2.34 mM) | A clear solution can be prepared.[3][4] |
Experimental Protocols
Preparation of this compound Stock Solution
A common solvent for preparing stock solutions of this compound is DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to mix.
-
If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Preparation of Saline Working Solution
For in vivo studies, a saline-based formulation can be prepared.
Materials:
-
This compound stock solution in DMSO (e.g., 6.7 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride in ddH₂O)
Procedure:
This protocol yields a clear solution of ≥ 0.67 mg/mL.[3]
-
For a 1 mL working solution, start with 100 µL of a 6.7 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | Low aqueous solubility of this compound. | Ensure the final concentration in your aqueous buffer does not exceed its solubility limit. The use of co-solvents like PEG300 and surfactants like Tween-80 can improve solubility for in vivo preparations.[3] For cell-based assays, ensure the final DMSO concentration is low and compatible with your cell type. |
| Loss of biological activity | Improper storage or handling. | Store the compound as recommended in the stability table. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[3] Protect from light where possible, as a general precaution for organic molecules. |
| Inconsistent experimental results | Inaccurate concentration of the stock solution. | Ensure the compound is fully dissolved when preparing the stock solution. Use sonication if necessary.[1] Verify the purity of your compound batch from the Certificate of Analysis (COA). |
| Unexpected side effects in in vivo studies | Vehicle effects or compound-related toxicity at high concentrations. | Run vehicle-only control groups to distinguish the effects of the formulation from the compound itself. This compound has been shown to not cause hyperthermia, a common side effect of TRPV1 antagonists.[5][6] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, the powdered form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] For short-term use, storage at 0 - 4°C for days to weeks is also acceptable.[2]
Q2: What is the recommended solvent for preparing a stock solution?
A2: DMSO is a suitable solvent for preparing stock solutions of this compound, with a solubility of up to 2.87 mg/mL (10.02 mM).[1]
Q3: How can I avoid repeated freeze-thaw cycles?
A3: It is highly recommended to aliquot the stock solution into single-use volumes before freezing.[3] This will minimize degradation and ensure the consistency of your results across experiments.
Q4: Does this compound need to be protected from light?
A4: While specific data on light sensitivity is not available, it is a general good practice for organic compounds to be protected from light. Some suppliers ship light-sensitive molecules in amber glass bottles.[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is a dual-target compound that acts as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[5][7] It has been shown to reduce the phosphorylation of p38 MAPK.[5]
Visualized Workflows and Pathways
Caption: A flowchart for troubleshooting unexpected experimental outcomes with this compound.
Caption: Simplified signaling pathway showing this compound's inhibitory effects.
References
- 1. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
LASSBio-1135 Technical Support Center: Troubleshooting Inconsistent Results
Welcome to the technical support center for LASSBio-1135. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this dual TRPV1 antagonist and TNF-alpha inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a multi-target compound. Its primary mechanisms of action are the non-competitive antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] It reduces TNF-α release by blocking the p38 MAPK signaling pathway.[1][4] Additionally, it has been described as a weak inhibitor of COX-2.[1][3]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[5][6] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[5] In solvent, it can be stored at -80°C for up to 6 months.[5][7] Avoid repeated freeze-thaw cycles.[7]
Q3: Why am I observing different effects of this compound at different concentrations?
The dose-dependent effects of this compound are likely due to its multi-target nature. For instance, its efficacy in reducing carrageenan-induced hyperalgesia has been shown to be more pronounced at higher doses (100 µmol/kg) compared to lower doses (10 µmol/kg), which may be attributed to the engagement of both TRPV1 and TNF-α pathways at higher concentrations.[1][4]
Q4: My in vitro results with this compound are not as robust as the reported in vivo efficacy. Is this expected?
Yes, a discrepancy between in vivo and in vitro effects has been noted in the literature.[1][4] The potent in vivo analgesic and anti-inflammatory effects are likely a result of its combined action on multiple targets (TRPV1, TNF-α, and COX-2), which may not be fully recapitulated in single-target in vitro assays.[1][4]
Troubleshooting Guide
Issue 1: High Variability in In Vitro Assays (e.g., TNF-α Inhibition)
| Potential Cause | Recommended Solution |
| Cell Viability Issues | This compound has been shown to affect cell viability at high concentrations (e.g., 100 µM).[1] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your specific cell line. |
| Inconsistent LPS Stimulation | The potency and purity of lipopolysaccharide (LPS) can vary between lots and suppliers. Ensure you are using a consistent source and concentration of LPS to stimulate TNF-α production. Include a positive control (LPS alone) and a vehicle control (DMSO) in every experiment. |
| Solubility Problems | Poor solubility of this compound in aqueous media can lead to inconsistent results. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts. Sonication may be recommended to aid dissolution.[6] |
| Timing of Treatment | The timing of this compound treatment relative to LPS stimulation can significantly impact the results. Standardize the pre-incubation time with this compound before adding LPS. |
Issue 2: Inconsistent Analgesic Effects in Animal Models
| Potential Cause | Recommended Solution |
| Route and Vehicle of Administration | This compound is orally effective.[1][2][4] For oral administration, it has been suspended in 5% arabic gum in saline.[4] Ensure the vehicle is consistent across all experimental groups and does not have any intrinsic effects. |
| Dose Selection | As mentioned, the effects of this compound can be dose-dependent.[1][4] If you are not observing the expected effect, consider performing a dose-response study to determine the optimal dose for your specific pain model. |
| Timing of Drug Administration and Behavioral Testing | The timing of drug administration relative to the induction of pain and the time of behavioral assessment is critical. For example, in the carrageenan-induced hyperalgesia model, this compound was administered one hour before the carrageenan injection.[4] Optimize and standardize these time points for your experimental paradigm. |
| Pharmacokinetics | The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can influence its efficacy. While it is orally active, factors such as animal strain, age, and sex can affect its pharmacokinetics. |
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Experimental System | Reference |
| IC50 (TRPV1 Antagonism) | 580 nM | Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes | [2][3] |
| IC50 (TNF-α Inhibition) | 546 nM | LPS-stimulated murine peritoneal macrophages | [2][3] |
| IC50 (COX-2 Inhibition) | 18.5 µM | Human PGHS-2 enzyme activity | [5] |
| EC50 (Capsaicin) | 374 nM (alone) | TRPV1 currents in Xenopus oocytes | [1] |
| EC50 (Capsaicin + 5 µM this compound) | 470 nM | TRPV1 currents in Xenopus oocytes | [1] |
Experimental Protocols
Protocol 1: Inhibition of TNF-α Production in Macrophages
-
Cell Culture: Culture murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound (dissolved in DMSO, final concentration <0.5%) for 1 hour.
-
Stimulation: Add LPS (100 ng/mL) to the wells to induce TNF-α production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Sample Collection: Collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 value by performing a non-linear regression analysis of the concentration-response curve.
Protocol 2: Carrageenan-Induced Thermal Hyperalgesia in Rodents
-
Animals: Use adult male mice or rats.
-
Acclimatization: Acclimatize the animals to the testing environment and equipment for several days before the experiment.
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat source).
-
Drug Administration: Administer this compound (e.g., 10 or 100 µmol/kg) or vehicle orally.
-
Induction of Inflammation: One hour after drug administration, inject 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Behavioral Testing: Measure the paw withdrawal latency at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).
-
Data Analysis: Analyze the data using a two-way ANOVA followed by a post-hoc test to compare the withdrawal latencies between the treated and vehicle groups.
Visualizations
Caption: this compound inhibits TNF-α production by blocking p38 MAPK activation.
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
LASSBio-1135 Technical Support Center: Understanding its Atypical Thermoregulatory Profile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information and troubleshooting guidance for researchers utilizing LASSBio-1135. This document specifically addresses the frequently asked question of why this compound, a potent TRPV1 antagonist, does not induce hyperthermia, a common side effect associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many TRPV1 antagonists cause hyperthermia?
A1: Transient Receptor Potential Vanilloid 1 (TRPV1) channels are crucial in sensory perception, including pain and heat. They are also involved in maintaining core body temperature. Many first-generation TRPV1 antagonists block the channel's activation by heat, capsaicin, and protons (low pH).[1][2] The blockade of tonic activation of TRPV1 by endogenous ligands and protons is thought to disrupt the body's normal thermoregulatory pathways, leading to an increase in core body temperature, or hyperthermia.[1][3]
Q2: Does this compound induce hyperthermia?
A2: No, extensive preclinical studies have demonstrated that this compound does not cause a significant increase in body temperature.[2][4] This makes it an atypical TRPV1 antagonist and a compound of significant interest for therapeutic development.
Q3: What is the proposed mechanism for this compound's lack of a hyperthermic effect?
A3: The absence of hyperthermia with this compound is attributed to its unique dual mechanism of action:
-
Non-competitive TRPV1 Antagonism: this compound acts as a non-competitive antagonist of the TRPV1 channel.[4][5] While it blocks channel activation by capsaicin and low pH, its specific mode of inhibition may differ from first-generation antagonists in a way that does not significantly impact baseline body temperature.[4]
-
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production: Crucially, this compound is also a potent inhibitor of TNF-α production.[4][5] TNF-α is a pro-inflammatory cytokine that can also act as an endogenous pyrogen, contributing to fever and increases in body temperature.[6][7] By inhibiting TNF-α, this compound likely counteracts any potential hyperthermic effects stemming from its TRPV1 antagonism.
This dual-target engagement is believed to be the primary reason for its favorable thermoregulatory profile.
Troubleshooting Guide
Issue: Unexpected slight fluctuations in body temperature during in vivo experiments.
-
Possible Cause 1: Animal Stress. Handling and experimental procedures can induce stress in animals, leading to minor, transient changes in body temperature.
-
Troubleshooting Tip: Ensure proper acclimatization of animals before the experiment. Handle animals gently and minimize procedural stress. Include a vehicle-only control group to account for baseline temperature fluctuations.
-
-
Possible Cause 2: Circadian Rhythm. Body temperature naturally fluctuates throughout the day.
-
Troubleshooting Tip: Conduct experiments at the same time of day to minimize the impact of circadian variations on your results.
-
-
Possible Cause 3: Off-target effects at very high doses. While this compound has a good safety profile, extremely high doses may lead to unforeseen off-target effects.
-
Troubleshooting Tip: Adhere to the recommended dose ranges established in the literature. If exploring higher doses, a careful dose-escalation study with close monitoring of body temperature is advised. A study on this compound showed that at a dose of 100 µmol/kg, there was no significant change in the body temperature of mice.[4]
-
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| TRPV1 Antagonism (Capsaicin-induced current) | IC₅₀: 580 nM | [4][5] |
| TRPV1 Antagonism (Low pH-induced current) | Inhibition at 50 µM | [4][5] |
| TNF-α Inhibition (LPS-stimulated macrophages) | IC₅₀: 546 nM | [4][5] |
Table 2: In Vivo Effect of this compound on Body Temperature
| Animal Model | Dose | Observation | Reference |
| Mice (Partial Sciatic Ligation) | 100 µmol/kg (p.o.) | No significant change in rectal temperature during long-term treatment. | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound on Body Temperature in Mice
-
Animal Model: Male Swiss mice (25-30g).
-
Housing: Animals are housed in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle and free access to food and water.
-
Drug Administration: this compound is suspended in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally (p.o.) at the desired dose (e.g., 100 µmol/kg). A vehicle-only group serves as the control.
-
Temperature Measurement: Rectal temperature is measured at baseline (before drug administration) and at various time points post-administration (e.g., 1, 2, 4, and 6 hours) using a digital thermometer.
-
Data Analysis: Changes in body temperature from baseline are calculated for each animal. Statistical analysis (e.g., two-way ANOVA followed by a post-hoc test) is used to compare the this compound treated group with the vehicle control group.
Signaling Pathways and Logical Relationships
References
- 1. Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. scholars.okstate.edu [scholars.okstate.edu]
- 4. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Central effects of TNF alpha on thermogenesis and fever in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fever - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Oral Bioavailability of LASSBio-1135
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of LASSBio-1135. The information is presented in a user-friendly question-and-answer format to facilitate easy navigation to specific experimental issues.
I. This compound Overview and Known Issues
This compound is an imidazo[1,2-a]pyridine derivative with demonstrated dual antagonist activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) and inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3][4][5][6] Preclinical studies have highlighted its potential as an orally effective agent in models of inflammatory and neuropathic pain.[1][2][3][6] However, researchers may encounter challenges with its oral bioavailability, which is likely attributed to its poor aqueous solubility, a common characteristic of the imidazo[1,2-a]pyridine scaffold. The original in vivo studies administered this compound as an oral suspension, and the term "erratic bioavailability" has been associated with it, underscoring the need for formulation strategies to improve its dissolution and absorption.[2]
II. Frequently Asked Questions (FAQs)
Q1: My in vivo oral administration of this compound is showing inconsistent results. What could be the primary reason?
A1: Inconsistent in vivo results with orally administered this compound are likely due to its poor aqueous solubility and potential for variable dissolution in the gastrointestinal tract. As an imidazo[1,2-a]pyridine derivative, it is expected to have low solubility, which can lead to "erratic bioavailability."[2] The rate-limiting step for its absorption is likely the dissolution of the solid drug particle.
Q2: What are the general physicochemical properties of this compound that I should be aware of?
A2: While a complete, publicly available physicochemical profile for this compound is limited, based on its chemical structure (Phenyl-(2-pyridin-2-yl-imidazo[1,2-a]pyridin-3-yl)-amine) and data from vendors and related compounds, we can infer the following:
-
Solubility: Poor aqueous solubility is highly probable. Vendor data indicates a solubility of 2.87 mg/mL in DMSO and ≥ 0.67 mg/mL in a mixed solvent system of DMSO, PEG300, Tween-80, and saline.
-
Chemical Class: It belongs to the imidazo[1,2-a]pyridine class, which are generally basic compounds. This suggests that salt formation could be a viable strategy to enhance solubility.
-
Lipophilicity: The presence of phenyl and pyridine rings suggests a lipophilic character, which can be a double-edged sword: good for membrane permeability but detrimental to aqueous solubility.
Q3: What are the initial steps I can take to improve the dissolution of this compound for in vitro assays?
A3: For in vitro assays, you can start by preparing a stock solution in an organic solvent like DMSO. For the final assay concentration, ensure the final percentage of the organic solvent is low enough not to affect the biological system (typically <0.5%). If solubility is still an issue, you might consider using co-solvents like polyethylene glycol (PEG) or surfactants like Tween-80 in your assay buffer, after validating their compatibility with your experimental setup.
Q4: Are there any known signaling pathways associated with this compound's mechanism of action?
A4: Yes, this compound has been shown to act as a dual TRPV1 antagonist and a TNF-α inhibitor. The inhibition of TNF-α release is mediated by the reduction of p38 MAPK phosphorylation.[1][2][3][6]
III. Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during the development of an oral formulation for this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Low and variable oral bioavailability in preclinical animal studies. | Poor aqueous solubility of this compound leading to dissolution rate-limited absorption. | 1. Particle Size Reduction: Micronization or nanocrystallization to increase the surface area for dissolution. 2. Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix to enhance wettability and dissolution. 3. Lipid-Based Formulations: Formulating in oils, surfactants, and co-solvents (e.g., SEDDS) to improve solubilization in the GI tract. |
| Precipitation of the compound in the stomach after administration of a solution. | The compound may be soluble in the formulation vehicle but precipitates upon contact with the acidic environment of the stomach. | 1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state. 2. Enteric Coating: If the compound is acid-labile or precipitates at low pH, an enteric-coated formulation that dissolves in the higher pH of the intestine can be beneficial. |
| High first-pass metabolism suspected. | Extensive metabolism in the liver before reaching systemic circulation. | 1. Co-administration with a CYP450 Inhibitor: In preclinical studies, this can help determine the extent of first-pass metabolism. 2. Prodrug Approach: Design a prodrug that is metabolized to the active this compound after absorption. |
| Poor permeability across the intestinal epithelium. | The compound may have low passive diffusion or be a substrate for efflux transporters like P-glycoprotein (P-gp). | 1. Permeability Enhancers: Include excipients that can transiently open tight junctions (use with caution). 2. Efflux Pump Inhibitors: Co-administer with known P-gp inhibitors in preclinical models to assess the impact of efflux. |
IV. Data Presentation: Strategies to Enhance Bioavailability
The following table summarizes various formulation strategies that can be employed to improve the oral bioavailability of poorly soluble drugs like this compound.
| Strategy | Principle | Potential Advantages | Potential Disadvantages |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate. | Simple and widely applicable. | Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |
| Salt Formation | Converts the basic this compound to a more soluble salt form. | Significant increase in aqueous solubility and dissolution rate. | Potential for conversion back to the less soluble free base in the GI tract. |
| Solid Dispersions | Disperses the drug in a hydrophilic carrier, often in an amorphous state. | Enhanced wettability and dissolution; can create supersaturated solutions. | Can be physically unstable (recrystallization); manufacturing can be complex. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion upon contact with GI fluids. | Improves solubilization and can enhance lymphatic uptake, bypassing first-pass metabolism. | Higher complexity in formulation development; potential for GI side effects with high surfactant concentrations. |
| Complexation with Cyclodextrins | The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule. | Increases aqueous solubility and can protect the drug from degradation. | The drug-cyclodextrin complex needs to dissociate to release the drug for absorption. |
V. Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion by Solvent Evaporation
-
Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
-
Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer (e.g., methanol, ethanol, or a mixture).
-
Solution Preparation:
-
Dissolve a specific ratio of this compound and the polymer (e.g., 1:1, 1:2, 1:4 by weight) in the chosen solvent with stirring until a clear solution is obtained.
-
-
Solvent Evaporation:
-
Remove the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to minimize thermal degradation.
-
-
Drying:
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.
-
-
Characterization:
-
Mill the dried solid dispersion into a fine powder.
-
Characterize the solid state of the drug (amorphous vs. crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
-
Perform in vitro dissolution studies to compare the release profile of the solid dispersion with the pure drug.
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Solubility Screening:
-
Determine the solubility of this compound in a range of oils (e.g., medium-chain triglycerides, olive oil), surfactants (e.g., Tween 80, Cremophor EL), and co-solvents (e.g., Transcutol, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Select the most suitable oil, surfactant, and co-solvent based on the solubility screening.
-
Prepare a series of blank formulations with varying ratios of the three components.
-
Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Select an optimal ratio of excipients from the self-emulsifying region of the phase diagram.
-
Dissolve this compound in this mixture with gentle heating and stirring to form the drug-loaded SEDDS.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index using a particle size analyzer.
-
In Vitro Dissolution: Perform dissolution testing in different media to assess the drug release profile.
-
Stability Studies: Evaluate the physical and chemical stability of the SEDDS under different storage conditions.
-
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpr.com [ijrpr.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 6. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Long-term administration side effects of LASSBio-1135
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the long-term administration of LASSBio-1135. The information is based on available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What are the known long-term side effects of this compound administration?
Based on preclinical studies in mice, long-term oral administration of this compound did not show significant adverse effects.[1] Specifically, no changes in body weight or behavior, such as hypolocomotion, were observed during the treatment period.[1]
Q2: Does long-term administration of this compound cause hyperthermia?
A primary concern with TRPV1 antagonists is the potential to induce hyperthermia.[1] However, studies have shown that long-term treatment with this compound did not lead to any changes in the body temperature of mice.[1] This lack of hyperthermic effect is a significant advantage for this compound compared to other classical TRPV1 antagonists.[1][2][3]
Q3: What is the proposed mechanism that prevents hyperthermia with this compound?
It is suggested that the dual mechanism of action of this compound may contribute to the absence of hyperthermia.[1] While it blocks the TRPV1 channel, its inhibitory effect on COX-2 (IC50 = 18.5 µM) could counterbalance the potential hyperthermic effect of TRPV1 antagonism, as COX-2 is involved in body temperature regulation.[1][4]
Q4: Has this compound been evaluated in clinical trials?
The available search results focus on preclinical studies and do not contain information regarding human clinical trials for this compound. Therefore, data on long-term side effects in humans is not available.
Troubleshooting Guides
Issue 1: Hyperthermia is observed in our animal model following this compound administration.
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Verify Compound Integrity: Ensure the purity and stability of your this compound sample. Degradation or impurities could potentially lead to unexpected pharmacological effects.
-
Review Dosing and Administration: Double-check the dosage calculations and the administration protocol. Although doses up to 100 µmol/kg were well-tolerated in mice, species-specific responses can vary.[1][2][3]
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Control for Environmental Factors: Ensure that the ambient temperature and other environmental conditions of the animal facility are stable and controlled, as these can influence body temperature.
-
Consider Animal Model Specifics: The specific animal strain or species you are using might have a different sensitivity to TRPV1 antagonists. It is crucial to establish a stable baseline temperature for your specific model before initiating the experiment.
-
Concurrent Medications: If other compounds are being co-administered, assess their potential to interfere with thermoregulation.
Issue 2: We are observing unexpected behavioral changes in our test subjects.
-
Establish a Behavioral Baseline: Before starting long-term administration, a thorough baseline of the animals' normal behavior should be recorded. This includes locomotion, grooming, and feeding patterns.
-
Blinded Observation: To minimize observer bias, behavioral assessments should be conducted by personnel who are blinded to the treatment groups.
-
Control for Stress: Handling and experimental procedures can induce stress, which can manifest as behavioral changes. Ensure that all animals (control and treatment groups) are handled identically.
-
Detailed Behavioral Phenotyping: If changes are suspected, employ a battery of specific behavioral tests to quantify the nature of the change (e.g., open field test for locomotion, elevated plus maze for anxiety). The original study noted no hypolocomotion.[1]
Quantitative Data Summary
The following table summarizes the key safety findings from the long-term administration of this compound in preclinical models as reported by Lima et al. (2014).
| Parameter | Dosage Administered | Observation | Species |
| Body Temperature | 100 µmol/kg (p.o.) | No significant change from baseline or vehicle. | Mice |
| Body Weight | Not specified | No significant change observed during treatment. | Mice |
| General Behavior | Not specified | No observable changes (e.g., no hypolocomotion). | Mice |
Experimental Protocols
1. Evaluation of Hyperthermia in a Neuropathic Pain Model
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Animal Model: Partial sciatic nerve ligation was performed on mice to induce neuropathic pain.
-
Treatment: this compound was administered orally (p.o.) at a dose of 100 µmol/kg daily, starting from day 5 and continuing until day 13 after surgery.[1]
-
Temperature Measurement: Rectal temperature was measured daily during the treatment period in both the this compound treated group and the vehicle-treated control group.[1]
-
Outcome: The study found no significant changes in body temperature in the animals treated with this compound compared to the control group.[1]
2. Carrageenan-Induced Inflammatory Pain Model
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Animal Model: Inflammation was induced by injecting a 1% carrageenan solution into the subplantar surface of the right hind paw of mice.[1]
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Treatment: this compound was administered orally (10 or 100 µmol/kg) one hour before the carrageenan injection.[1]
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Primary Outcome Measurement: Thermal hyperalgesia was assessed at different time points after the carrageenan injection.[1] While this protocol was primarily for efficacy, observations for acute side effects were made.
Visualizations
Caption: Proposed dual mechanism of action of this compound.
Caption: Workflow for long-term side effect evaluation in mice.
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
LASSBio-1135: A Comprehensive Comparison with Leading TRPV1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of LASSBio-1135 with other prominent TRPV1 antagonists, namely AMG-9810 and SB-366791. The information is curated to assist researchers in making informed decisions for their preclinical and clinical investigations.
Executive Summary
The transient receptor potential vanilloid 1 (TRPV1) channel is a key player in pain signaling pathways, making it a prime target for the development of novel analgesics. Numerous antagonists have been developed, with varying degrees of potency, selectivity, and clinical success. This compound emerges as a unique compound due to its dual mechanism of action, targeting both the TRPV1 receptor and tumor necrosis factor-alpha (TNF-α), a critical inflammatory cytokine. This dual functionality suggests a potential for broader efficacy in inflammatory and neuropathic pain conditions compared to antagonists solely targeting TRPV1.
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance indicators of this compound, AMG-9810, and SB-366791 based on available experimental data.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Species | Potency (IC₅₀ / pA₂) | Notes |
| This compound | TRPV1 | Capsaicin-induced currents in Xenopus oocytes | - | IC₅₀: 580 nM[1][2][3][4][5][6] | Non-competitive antagonist.[1][2][3][4] Also inhibits low pH-induced currents.[1][2][3][4] |
| TNF-α | LPS-stimulated macrophage TNF-α release | Murine | IC₅₀: 546 nM[1][2][3][4][5][6] | Inhibits TNF-α production by reducing p38 MAPK phosphorylation.[1][2][3][4] | |
| AMG-9810 | TRPV1 | Capsaicin-induced Ca²⁺ uptake | Human | IC₅₀: 17 nM, 24.5 ± 15.7 nM[7][8][9] | Competitive antagonist.[7][8][9] Also blocks proton and heat activation.[7][8] |
| TRPV1 | Capsaicin-induced Ca²⁺ uptake | Rat | IC₅₀: 85.6 ± 39.4 nM[7][8] | ||
| SB-366791 | TRPV1 | Capsaicin-induced Ca²⁺ influx (FLIPR) | Human | pA₂: 7.71 (apparent pK_b of 7.74 ± 0.08)[10] | Competitive antagonist.[10] Effective against capsaicin, acid, and heat activation.[10] |
| TRPV1 | Capsaicin-induced Ca²⁺ influx | Rat | IC₅₀: 651.9 nM[11] |
Table 2: Preclinical Efficacy in Pain Models
| Compound | Pain Model | Species | Key Findings | Common Side Effects |
| This compound | Carrageenan-induced thermal hyperalgesia | Rat | Orally effective at 100 µmol/kg, reducing thermal hyperalgesia, neutrophil recruitment, and TNF-α production in the paw.[1][2] | No hyperthermia reported at effective doses.[1][2][3][4] |
| Partial sciatic nerve ligation (neuropathic pain) | Rat | Orally effective at 100 µmol/kg, reversing thermal hyperalgesia and mechanical allodynia.[1][2][4] | No hyperthermia reported.[1][2][3][4] | |
| AMG-9810 | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Reverses thermal and mechanical hyperalgesia.[7][8] | Some TRPV1 antagonists have been associated with hyperthermia.[12] |
| SB-366791 | Capsaicin-induced pain behaviors | Rat | Inhibits capsaicin-induced hypothermia, eye wiping, and vasodilation.[11] | Generally well-tolerated in preclinical studies. |
| Bone cancer pain | Mouse | Potentiates the analgesic effects of morphine.[13] |
Signaling Pathways and Experimental Workflows
TRPV1 and TNF-α Signaling in Pain
The following diagram illustrates the dual mechanism of action of this compound in the context of pain and inflammation.
Caption: this compound's dual inhibitory action on TRPV1 and TNF-α pathways.
Experimental Workflow: In Vivo Pain Models
This diagram outlines the typical workflow for evaluating the efficacy of TRPV1 antagonists in preclinical models of inflammatory and neuropathic pain.
Caption: Generalized workflow for in vivo pain model experiments.
Detailed Experimental Protocols
Two-Electrode Voltage Clamp in Xenopus Oocytes
This protocol is used to assess the inhibitory activity of compounds on TRPV1 channels expressed in Xenopus oocytes.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding for the desired TRPV1 channel (e.g., human or rat).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two glass microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
The oocyte is voltage-clamped at a holding potential of -60 mV.
-
-
Compound Application:
-
A stable baseline current is established.
-
The TRPV1 agonist (e.g., capsaicin) is applied to elicit an inward current.
-
After washing out the agonist, the test compound (e.g., this compound) is pre-incubated for a defined period.
-
The agonist is co-applied with the test compound to measure the degree of inhibition.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the antagonist. IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
TNF-α Release Assay in Macrophages
This assay quantifies the ability of a compound to inhibit the release of TNF-α from activated macrophages.
-
Cell Culture: Murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubation: The cells are incubated for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated for each compound concentration, and the IC₅₀ value is determined.
Carrageenan-Induced Thermal Hyperalgesia in Rats
This is a widely used model of inflammatory pain.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimation: Animals are acclimated to the testing environment and equipment (e.g., plantar test apparatus).
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured for each animal.
-
Carrageenan Injection: A solution of lambda-carrageenan (e.g., 1-2% in saline) is injected into the plantar surface of one hind paw.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally or via another desired route at a specific time point before or after the carrageenan injection.
-
Assessment of Thermal Hyperalgesia: Paw withdrawal latencies to the thermal stimulus are measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours). A reduction in paw withdrawal latency in the carrageenan-injected paw compared to baseline indicates thermal hyperalgesia.
-
Data Analysis: The effect of the test compound is evaluated by comparing the paw withdrawal latencies of the treated group to the vehicle-treated group.
Partial Sciatic Nerve Ligation (PSNL) in Rats
This is a common model of neuropathic pain.
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Surgery:
-
Animals are anesthetized.
-
The sciatic nerve on one side is exposed at the mid-thigh level.
-
Approximately one-third to one-half of the dorsal aspect of the sciatic nerve is tightly ligated with a silk suture.[1]
-
The muscle and skin are then closed in layers.
-
-
Post-Operative Recovery: Animals are allowed to recover from surgery for several days (typically 7-14 days) to allow for the development of neuropathic pain behaviors.
-
Compound Administration: The test compound or vehicle is administered.
-
Behavioral Testing:
-
Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is assessed using von Frey filaments. A decrease in the withdrawal threshold indicates mechanical allodynia.
-
Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus is measured using a plantar test apparatus.
-
-
Data Analysis: The withdrawal thresholds or latencies of the treated group are compared to those of the vehicle-treated group to determine the analgesic efficacy of the compound.
Conclusion
This compound presents a compelling profile as a multi-target analgesic agent. Its ability to antagonize TRPV1 and inhibit TNF-α production provides a dual-pronged approach to treating pain that involves both neuronal and inflammatory components. While direct head-to-head comparative studies with other antagonists are limited, the available data suggests that this compound possesses a unique mechanism that may offer advantages in certain pain states. Notably, the lack of hyperthermia, a common side effect of some TRPV1 antagonists, further enhances its therapeutic potential. Further research, including comprehensive pharmacokinetic and toxicology studies, is warranted to fully elucidate the clinical utility of this compound. This guide serves as a foundational resource for researchers interested in exploring the potential of this and other TRPV1-targeting compounds.
References
- 1. PSL Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 2. 2.11. Carrageenan-Induced Thermal Hyperalgesia [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. transpharmation.com [transpharmation.com]
- 5. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical and Preclinical Experience with TRPV1 Antagonists as Potential Analgesic Agents | Basicmedical Key [basicmedicalkey.com]
- 8. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SB366791, a TRPV1 antagonist, potentiates analgesic effects of systemic morphine in a murine model of bone cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
LASSBio-1135 and Capsazepine: An In Vitro Comparative Analysis of TRPV1 Antagonism and Anti-Inflammatory Activity
In the landscape of pharmacological research, particularly in the fields of pain and inflammation, the transient receptor potential vanilloid 1 (TRPV1) channel and the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) represent critical therapeutic targets. This guide provides an in vitro comparison of two notable compounds: LASSBio-1135, a novel imidazo[1,2-a]pyridine derivative, and capsazepine, a well-established synthetic antagonist of TRPV1. This analysis is designed to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their respective potencies and mechanisms of action.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the key in vitro inhibitory concentrations (IC50) for this compound and capsazepine against their primary targets.
| Compound | Target | IC50 |
| This compound | TRPV1 Antagonism | 580 nM[1][2] |
| TNF-α Inhibition | 546 nM[1][2] | |
| Capsazepine | TRPV1 Antagonism | 562 nM[3] |
| TNF-α Induced NF-κB Activation | 4.2 µM (4200 nM)[4][5] |
Experimental Methodologies
A detailed understanding of the experimental conditions is crucial for the interpretation of the presented data. The following sections outline the protocols employed in the in vitro characterization of this compound and capsazepine.
This compound
TRPV1 Antagonism Assay: The antagonistic activity of this compound on the TRPV1 channel was evaluated using TRPV1-expressing Xenopus oocytes.[1][2] The oocytes were voltage-clamped, and whole-cell currents were recorded in response to the application of a known TRPV1 agonist, such as capsaicin. The ability of this compound to inhibit these agonist-induced currents was measured at various concentrations to determine the IC50 value.
TNF-α Inhibition Assay: The anti-inflammatory potential of this compound was assessed by measuring its ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] Peritoneal macrophages were cultured and stimulated with LPS to induce an inflammatory response, leading to the release of TNF-α. This compound was added to the cell cultures at varying concentrations, and the amount of TNF-α in the supernatant was quantified using an enzyme-linked immunosorbent assay (ELISA). The concentration at which this compound inhibited 50% of the TNF-α production was determined as the IC50.
Capsazepine
TRPV1 Antagonism Assay: The IC50 value for capsazepine's antagonism of the TRPV1 receptor was determined using established in vitro methodologies, likely involving whole-cell patch-clamp electrophysiology on TRPV1-expressing cells or a similar functional assay measuring ion flux upon channel activation by an agonist.
TNF-α Induced NF-κB Activation Assay: The inhibitory effect of capsazepine on the TNF-α signaling pathway was quantified by measuring its impact on the activation of the nuclear factor-kappa B (NF-κB).[4][5] Stably transfected human embryonic kidney cells (293/NFκB-Luc) containing a luciferase reporter gene under the control of an NF-κB response element were utilized.[4][5] The cells were stimulated with TNF-α to activate the NF-κB pathway, leading to the expression of luciferase. The inhibitory effect of capsazepine on this process was determined by measuring the reduction in luciferase activity, from which the IC50 value was calculated.[4][5]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Concluding Remarks
This comparative guide highlights that both this compound and capsazepine are potent antagonists of the TRPV1 channel, with very similar IC50 values in the nanomolar range. However, a significant difference emerges in their anti-inflammatory activity. This compound demonstrates a much higher potency in inhibiting TNF-α production (IC50 = 546 nM) compared to capsazepine's ability to block TNF-α-induced NF-κB activation (IC50 = 4200 nM). This suggests that this compound possesses a more balanced dual-action profile, which could be advantageous in therapeutic contexts where both pain and inflammation are intertwined. The distinct mechanism of this compound's anti-inflammatory effect, through the inhibition of p38 MAPK phosphorylation, further differentiates it from capsazepine's action on the NF-κB pathway. These in vitro findings provide a solid foundation for further preclinical and clinical investigations into the therapeutic potential of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suppression of Tumor Necrosis Factor-α-Induced Nuclear Factor κB Activation and Aromatase Activity by Capsaicin and Its Analog Capsazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of tumor necrosis factor-α-induced nuclear factor κB activation and aromatase activity by capsaicin and its analog capsazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LASSBio-1135 and AMG 9810 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent transient receptor potential vanilloid 1 (TRPV1) antagonists, LASSBio-1135 and AMG 9810, in various preclinical models of pain. While no direct head-to-head comparative studies have been identified in the public domain, this document synthesizes available data from independent research to offer an objective overview of their respective pharmacological profiles and analgesic potential.
Executive Summary
This compound distinguishes itself as a dual-action antagonist, targeting both the TRPV1 receptor and tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. This multi-target approach may offer a broader therapeutic window, particularly in pain states with a significant inflammatory component. Notably, studies on this compound suggest a lack of hyperthermic side effects, a common concern with TRPV1 antagonists.
AMG 9810 is a potent and selective competitive antagonist of the TRPV1 receptor. Its strength lies in its ability to block all known modes of TRPV1 activation, including by capsaicin, heat, and protons. This comprehensive blockade makes it a valuable tool for investigating the role of TRPV1 in nociception and a benchmark for the development of new analgesic compounds.
Mechanism of Action
This compound exhibits a unique dual mechanism of action. It acts as a non-competitive antagonist of the TRPV1 receptor and also inhibits the release of TNF-α.[1][2] The inhibition of TNF-α is achieved by reducing the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[1][2] This combined activity suggests that this compound can modulate both neuronal sensitization and the inflammatory cascade, two critical components of persistent pain.
AMG 9810 functions as a potent and selective competitive antagonist of the TRPV1 receptor.[3] It effectively blocks the activation of the TRPV1 channel by a wide range of agonists, including capsaicin, heat, and acidic conditions.[3] Its competitive nature implies that it directly competes with activating ligands for the same binding site on the receptor.
Signaling Pathway Diagrams
References
- 1. Frontiers | The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization [frontiersin.org]
- 2. The dual role of TRPV1 in peripheral neuropathic pain: pain switches caused by its sensitization or desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
LASSBio-1135: A Comparative Analysis of a Weak COX-2 Inhibitor Against the Potent Selective Inhibitor Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LASSBio-1135 and celecoxib, focusing on their respective potencies as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. While both compounds target COX-2, a key mediator of inflammation and pain, available experimental data demonstrate a significant disparity in their inhibitory activities. This document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of the COX-2 signaling pathway and a typical experimental workflow for inhibitor screening.
Quantitative Comparison of COX-2 Inhibition
The inhibitory potency of a compound is a critical factor in its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, representing the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The table below presents the reported in vitro IC50 values for this compound and celecoxib against the COX-2 enzyme. It is important to note that these values are derived from separate studies and may have been determined using different experimental conditions.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Human PGHS-2 (COX-2) | 18.5 µM | [1] |
| Celecoxib | COX-2 | 40 nM (0.04 µM) | [2][3] |
The data clearly indicates that this compound is a significantly weaker inhibitor of COX-2 than celecoxib, with an IC50 value in the micromolar range compared to celecoxib's nanomolar potency. This substantial difference underscores the characterization of this compound as a weak COX-2 inhibitor.
Mechanism of Action: The COX-2 Signaling Pathway
Both this compound and celecoxib exert their effects by inhibiting the COX-2 enzyme.[4][5][6] COX-2 is an inducible enzyme that is upregulated in response to inflammatory stimuli.[4] It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various prostaglandins, including prostaglandin E2 (PGE2).[7] PGE2 is a key mediator of inflammation, pain, and fever.[2] By blocking the active site of the COX-2 enzyme, these inhibitors prevent the synthesis of prostaglandins, thereby reducing inflammation and alleviating pain.[4][8] Celecoxib is a selective COX-2 inhibitor, meaning it has a much higher affinity for COX-2 than for the related COX-1 enzyme, which is involved in protecting the stomach lining.[4][5] this compound, in addition to its weak COX-2 inhibitory activity, also functions as a dual TRPV1 antagonist and an anti-TNF-alpha compound, suggesting a multi-target mechanism of action.[6][9]
Experimental Protocols: In Vitro COX-2 Inhibition Assay
The determination of a compound's IC50 value against COX-2 is typically performed using an in vitro enzyme inhibition assay. While the specific protocol for this compound is not detailed in the available literature, a general methodology for a fluorometric or colorimetric assay is described below. This protocol is representative of standard methods used in the field and often employs a known inhibitor like celecoxib as a positive control.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified recombinant human COX-2 enzyme.
Materials:
-
Purified recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 specific cofactors (e.g., hematin)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (this compound and celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a fluorometric probe or colorimetric substrate)
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, cofactors, and test compounds at various concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and cofactors to the appropriate wells.
-
Inhibitor Incubation: Add different concentrations of the test compounds (this compound or celecoxib) to the designated wells. Include control wells with no inhibitor (100% enzyme activity) and wells with a known potent inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Detection: Immediately add the detection reagent. The rate of the reaction, which corresponds to the production of prostaglandins, is measured by monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: The rate of reaction for each inhibitor concentration is calculated. The percentage of inhibition is determined relative to the control wells without any inhibitor. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The available in vitro data unequivocally demonstrates that this compound is a weak inhibitor of the COX-2 enzyme, particularly when compared to the highly potent and selective inhibitor, celecoxib. The micromolar IC50 value of this compound stands in stark contrast to the nanomolar potency of celecoxib. While this compound may exert its overall anti-inflammatory and analgesic effects through a multi-target mechanism involving TRPV1 antagonism and TNF-alpha inhibition, its direct contribution through COX-2 inhibition is comparatively modest. For researchers and drug development professionals seeking potent and selective COX-2 inhibitors, celecoxib remains a benchmark compound, while the therapeutic potential of this compound is likely attributable to its broader pharmacological profile. Further comparative studies under identical experimental conditions would be beneficial to provide a more direct and definitive assessment of their relative COX-2 inhibitory activities.
References
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to TNF-alpha Inhibition: LASSBio-1135 vs. Infliximab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct tumor necrosis factor-alpha (TNF-α) inhibitors: LASSBio-1135, a small molecule with a multi-target mechanism, and infliximab, a well-established monoclonal antibody. This document synthesizes preclinical data to highlight their differing mechanisms of action, efficacy in inflammatory models, and the experimental protocols used for their evaluation.
Executive Summary
This compound and infliximab both target the pro-inflammatory cytokine TNF-α, a key mediator in numerous inflammatory diseases. However, they do so through fundamentally different mechanisms. Infliximab, a biologic drug, directly neutralizes both soluble and transmembrane forms of TNF-α. In contrast, this compound, a small molecule, inhibits TNF-α production by modulating intracellular signaling pathways, specifically through the inhibition of p38 MAPK phosphorylation. Furthermore, this compound possesses a dual-action mechanism, also acting as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain signaling. This guide presents the available preclinical data for both compounds, offering a framework for their comparative assessment.
Mechanism of Action
This compound: Intracellular Signaling Modulation
This compound is an imidazo[1,2-a]pyridine derivative that indirectly inhibits TNF-α production.[1][2] Its primary mechanism for reducing TNF-α is through the inhibition of p38 mitogen-activated protein kinase (MAPK) phosphorylation.[1][2] The p38 MAPK signaling cascade is a crucial intracellular pathway that leads to the transcriptional activation of pro-inflammatory cytokine genes, including TNF-α. By preventing the phosphorylation and subsequent activation of p38 MAPK, this compound effectively downregulates the production and release of TNF-α from immune cells such as macrophages.[1][2]
Adding to its unique profile, this compound also functions as a non-competitive antagonist of TRPV1, a receptor involved in the detection and regulation of body temperature and painful stimuli.[1][2][3] This dual-target activity suggests its potential in treating conditions with both inflammatory and neuropathic pain components.[1][2]
Infliximab: Direct TNF-α Neutralization
Infliximab is a chimeric monoclonal antibody, meaning it is composed of both mouse and human protein sequences.[4] It functions by directly binding to and neutralizing the biological activity of TNF-α.[4][5] Infliximab has a high affinity for both the soluble, circulating form of TNF-α and the transmembrane form found on the surface of cells.[4][5] By binding to TNF-α, infliximab prevents the cytokine from interacting with its receptors (TNFR1 and TNFR2) on target cells, thereby blocking the downstream inflammatory signaling cascade.[5][] This mechanism of action is direct and extracellular.
Comparative Efficacy Data (Preclinical)
Table 1: In Vitro Efficacy Data
| Parameter | This compound | Infliximab |
| Target | Inhibition of TNF-α release from LPS-stimulated macrophages | Neutralization of human TNF-α |
| IC50 | 546 nM (for TNF-α release)[1][2] | Not typically measured in the same manner; binding affinity (Kd) is a more relevant parameter. |
| Additional Activity | Non-competitive TRPV1 antagonism (IC50 = 580 nM)[1][2][3] | - |
Table 2: In Vivo Efficacy Data
| Model | This compound | Infliximab (Representative Data) |
| Carrageenan-Induced Paw Edema | Oral administration of 100 µmol/kg markedly reduced thermal hyperalgesia.[1][3] | Effective in reducing paw edema and inflammatory markers in various studies. |
| Partial Sciatic Ligation (Neuropathic Pain) | Oral administration of 100 µmol/kg was effective in reversing thermal hyperalgesia and mechanical allodynia.[1][2] | Demonstrated efficacy in some models of neuropathic pain. |
Experimental Protocols
In Vitro TNF-α Inhibition Assay (this compound)
Objective: To determine the concentration-dependent effect of this compound on TNF-α production in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Murine peritoneal macrophages are harvested and cultured in appropriate media.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 1 hour).
-
Stimulation: Macrophages are then stimulated with LPS (e.g., 100 ng/mL) to induce TNF-α production and incubated for a further period (e.g., 24 hours).
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for murine TNF-α.
-
Data Analysis: The percentage of TNF-α inhibition at each concentration of this compound is calculated relative to the vehicle-treated control. The IC50 value is then determined by non-linear regression analysis.[1][2]
Carrageenan-Induced Paw Edema (In Vivo Anti-inflammatory Model)
Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of a test compound in an acute inflammatory model.
Methodology:
-
Animals: Male Wistar rats or Swiss mice are used.
-
Treatment: Animals are orally administered with the test compound (e.g., this compound at 10 and 100 µmol/kg) or vehicle one hour before the inflammatory insult.
-
Induction of Inflammation: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw.
-
Assessment of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Assessment of Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured to assess thermal sensitivity.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators like TNF-α and myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.[1][3]
Partial Sciatic Nerve Ligation (In Vivo Neuropathic Pain Model)
Objective: To assess the efficacy of a test compound in a model of chronic neuropathic pain.
Methodology:
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed, and a partial, tight ligation of the nerve is performed.
-
Treatment: The test compound (e.g., this compound at 100 µmol/kg) or vehicle is administered orally, typically daily, starting several days after surgery.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is measured.
-
Assessment of Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is determined.
-
Data Analysis: The effects of the treatment are compared to the vehicle-treated group over time.[1][2]
Signaling Pathways and Experimental Workflow
TNF-α Signaling and Inhibition
Caption: TNF-α signaling and points of inhibition.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow.
Conclusion
This compound and infliximab represent two distinct therapeutic strategies for the inhibition of TNF-α. Infliximab offers a potent and direct method of neutralizing existing TNF-α, a strategy that has been clinically validated for over two decades. This compound, on the other hand, presents a novel, orally available small molecule approach that not only curtails the production of TNF-α at the intracellular level but also targets the pain receptor TRPV1. This dual mechanism may offer advantages in conditions characterized by both inflammation and pain.
The choice between these or similar agents in a drug development program will depend on the specific therapeutic indication, the desired route of administration, and the targeted patient population. The preclinical data and experimental models presented in this guide provide a foundational framework for researchers and scientists to design and interpret studies aimed at further elucidating the therapeutic potential of these and other novel TNF-α inhibitors. Further head-to-head studies are warranted to directly compare the efficacy and safety of these two different approaches to TNF-α modulation.
References
- 1. Infliximab induces potent anti-inflammatory responses by outside-to-inside signals through transmembrane TNF-alpha. | Semantic Scholar [semanticscholar.org]
- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Treating Tumor Necrosis Factor α (TNFα)-associated Diseases with the Therapeutic Antibody Infliximab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dual-Target Validation of LASSBio-1135: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LASSBio-1135's dual-target engagement with alternative therapeutic agents. Experimental data is presented to validate its mechanism of action, offering a comprehensive resource for researchers in inflammatory and neuropathic pain.
Executive Summary
This compound is an imidazo[1,2-a]pyridine derivative that has demonstrated significant efficacy in preclinical models of nociception and inflammation.[1][2][3] Initially investigated as a weak cyclooxygenase-2 (COX-2) inhibitor, further studies have revealed its potent dual-target activity as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][4] This dual engagement positions this compound as a promising multi-target candidate for the treatment of chronic pain, addressing both neuronal sensitization and immune activation.[1][3]
Comparative Performance Data
The following tables summarize the in vitro potency of this compound against its dual targets, compared to established single-target inhibitors.
Table 1: Comparison of TRPV1 Antagonist Activity
| Compound | Target | IC50 (nM) | Assay System |
| This compound | TRPV1 | 580 - 588 [1][2] | Capsaicin-elicited currents in TRPV1-expressing Xenopus oocytes [1] |
| Capsazepine | TRPV1 | 562[1][5] | Competitive antagonist of capsaicin-induced responses |
Table 2: Comparison of TNF-α Inhibition Activity
| Compound | Target | IC50 (nM) | Assay System |
| This compound | TNF-α Production | 546 - 642 [2][6] | LPS-stimulated murine peritoneal macrophages [1] |
| Adalimumab | TNF-α | ~0.05 (Kd) | Human monoclonal antibody binding to TNF-α[2] |
| Certolizumab pegol | TNF-α | 1.743 ng/mL (EC50) | TNF-α-stimulated inflammation in primary microglia |
Table 3: Comparison with Related Pathway Inhibitors
| Compound | Target | IC50 (nM) | Notes |
| Celecoxib | COX-2 | 40[2] | Selective COX-2 inhibitor |
| SB203580 | p38 MAPK | 50 - 500[3][6] | This compound inhibits TNF-α production by reducing p38 MAPK phosphorylation[1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflows of the key validation experiments.
Experimental Protocols
TRPV1 Antagonism in Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove follicular cells.
-
cRNA Injection: Oocytes are injected with cRNA encoding for the human TRPV1 channel and incubated for 2-3 days to allow for channel expression.
-
Electrophysiological Recording: Two-electrode voltage-clamp recordings are performed. Oocytes are perfused with a standard saline solution.
-
Agonist Application: The TRPV1 agonist, capsaicin (typically 1 µM), is applied to elicit an inward current, confirming channel functionality.
-
Inhibitor Application: After a washout period, oocytes are pre-incubated with varying concentrations of this compound before co-application with capsaicin.
-
Data Analysis: The inhibition of the capsaicin-elicited current by this compound is measured. The concentration of this compound that inhibits 50% of the maximal current (IC50) is determined by non-linear regression analysis.[1]
TNF-α Production in Macrophages
-
Macrophage Isolation: Peritoneal macrophages are harvested from mice.
-
Cell Culture: Macrophages are plated and allowed to adhere.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
LPS Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS; typically 100 ng/mL) to induce TNF-α production.
-
Incubation: The cells are incubated for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The inhibitory effect of this compound on TNF-α production is calculated, and the IC50 value is determined.[1][6]
Conclusion
The experimental data strongly support the dual-target engagement of this compound as a non-competitive TRPV1 antagonist and an inhibitor of TNF-α production. Its potency against both targets is in the nanomolar range, comparable to or exceeding that of some established single-target agents. The unique mechanism of action, which involves the modulation of both neuronal and immune pathways, underscores its potential as a novel therapeutic for complex pain states. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opalbiopharma.com [opalbiopharma.com]
- 3. Targeting TNF-α: The therapeutic potential of certolizumab pegol in the early period of cerebral ischemia reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs | Semantic Scholar [semanticscholar.org]
- 5. Adalimumab regulates intracellular TNFα production in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-reactivity studies of LASSBio-1135 on other TRP channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of LASSBio-1135, an imidazo[1,2-a]pyridine derivative, with a focus on Transient Receptor Potential (TRP) channels. The available experimental data on its activity is presented, alongside detailed methodologies for key experiments.
Executive Summary
This compound is a dual-action compound identified as a non-competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[1][2][3] While its effects on TRPV1 are well-documented, extensive searches of publicly available scientific literature reveal a significant lack of data regarding its cross-reactivity with other TRP channel family members, such as TRPA1, TRPM8, and other TRPV subtypes. Therefore, a direct comparative analysis of this compound's potency across a panel of TRP channels cannot be provided at this time.
This guide summarizes the known activity of this compound on TRPV1 and its other reported biological targets, providing a foundation for understanding its current pharmacological profile.
This compound Activity Profile
The primary characterized activities of this compound are its antagonism of the TRPV1 channel and its inhibition of TNF-α release. It has also been reported to be a weak inhibitor of cyclooxygenase-2 (COX-2).[1][3]
Table 1: Quantitative Data on this compound Activity
| Target | Assay | Agonist | Test System | IC50 | Reference |
| TRPV1 | Electrophysiology | Capsaicin (1 µM) | TRPV1-expressing Xenopus oocytes | 580 nM | [1][2][3] |
| TRPV1 | Electrophysiology | Low pH (pH 5.5) | TRPV1-expressing Xenopus oocytes | ~50 µM | [1][2][3] |
| TNF-α Release | ELISA | LPS | Murine peritoneal macrophages | 546 nM | [1][2][3] |
| COX-2 | Not Specified | Not Specified | Not Specified | Weak inhibition | [1][3] |
Note: The absence of data for other TRP channels in the table reflects the current state of published research.
Experimental Protocols
Electrophysiological Recordings in Xenopus Oocytes
The antagonistic activity of this compound on the TRPV1 channel was determined using the two-electrode voltage-clamp technique in Xenopus laevis oocytes expressing the channel.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to defolliculate.
-
cRNA Injection: Oocytes are injected with cRNA encoding for the human or rodent TRPV1 channel.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte membrane potential is clamped at a holding potential of -60 mV.
-
TRPV1 channels are activated by applying an agonist, typically capsaicin (e.g., 1 µM) or a low pH solution (e.g., pH 5.5).
-
Once a stable agonist-induced current is recorded, this compound is co-applied with the agonist at varying concentrations.
-
The inhibition of the agonist-induced current by this compound is measured.
-
-
Data Analysis: The concentration-response curve for this compound is plotted to determine the IC50 value.
Experimental Workflow for TRPV1 Activity Assessment
Caption: Workflow for assessing this compound activity on TRPV1 channels.
Signaling Pathways
TRPV1 Signaling Pathway
TRPV1 is a non-selective cation channel primarily expressed in nociceptive sensory neurons. Its activation by various stimuli, including capsaicin, heat, and protons, leads to an influx of cations (predominantly Ca²⁺ and Na⁺), resulting in membrane depolarization and the initiation of a pain signal.
Caption: Simplified TRPV1 signaling pathway and the inhibitory action of this compound.
TNF-α Signaling Pathway Inhibition
This compound has been shown to inhibit the production of TNF-α in macrophages stimulated with lipopolysaccharide (LPS). This effect is mediated through the reduction of p38 MAPK phosphorylation.
Caption: Inhibition of the TNF-α production pathway by this compound.
Conclusion and Future Directions
The current body of evidence strongly supports the role of this compound as a potent TRPV1 antagonist and an effective inhibitor of TNF-α production. However, the selectivity profile of this compound across the broader TRP channel family remains uncharacterized. To fully understand its therapeutic potential and potential off-target effects, further research is imperative. Cross-reactivity studies employing a panel of TRP channels (including but not limited to TRPA1, TRPM8, TRPV2, TRPV3, and TRPV4) are essential. Such studies would typically involve electrophysiological or calcium imaging assays in cell lines expressing these individual channels. The resulting data would be invaluable for a comprehensive assessment of this compound's selectivity and for guiding future drug development efforts.
References
- 1. CONSTITUTIVE ACTIVITY OF TRP CHANNELS: METHODS FOR MEASURING THE ACTIVITY AND ITS OUTCOME - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of LASSBio-1135 and SB203580 on p38 MAPK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key modulators of the p38 mitogen-activated protein kinase (MAPK) signaling pathway: LASSBio-1135 and SB203580. While both compounds influence p38 MAPK, they do so through distinct mechanisms, making a detailed understanding of their activities crucial for experimental design and drug development.
Introduction to p38 MAPK Modulators
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors, to regulate cellular processes such as inflammation, apoptosis, and cell differentiation.[1][2][3] As a key player in the inflammatory response, p38 MAPK is a significant target for therapeutic intervention.
SB203580 is a well-established, potent, and selective pyridinyl imidazole inhibitor of p38 MAPK.[4][5][6] It functions as an ATP-competitive inhibitor, directly targeting the kinase activity of p38α and p38β isoforms.[4][5]
This compound , an imidazo[1,2-a]pyridine derivative, was initially designed as a dual inhibitor of p38 MAPK and cyclooxygenase-2 (COX-2), structurally inspired by SB203580.[7] However, subsequent research has revealed its primary mechanism of action to be the non-competitive antagonism of the transient receptor potential vanilloid 1 (TRPV1) channel and the inhibition of tumor necrosis factor-alpha (TNF-α) production.[7][8] Its effect on the p38 MAPK pathway is indirect, involving the reduction of p38 MAPK phosphorylation.[7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SB203580, highlighting their different modes of action and potencies.
| Compound | Target | Mechanism of Action | IC50 Value | Assay Type | Reference |
| This compound | TNF-α Release | Inhibition of TNF-α production via reduction of p38 MAPK phosphorylation | 546 nM | LPS-stimulated murine peritoneal macrophages | [7][8] |
| p38 MAPK | Reduction of phosphorylation | Not Reported | Western Blot in LPS-stimulated murine peritoneal macrophages | [7] | |
| SB203580 | p38α/SAPK2a | ATP-competitive inhibition of kinase activity | 50 nM | Cell-free kinase assay | [6][9] |
| p38β2/SAPK2b | ATP-competitive inhibition of kinase activity | 500 nM | Cell-free kinase assay | [6][9] | |
| PKB/Akt | Off-target inhibition | 3-5 µM | Kinase assay | [4][10] |
p38 MAPK Signaling Pathway and Inhibitor Actions
The diagram below illustrates the canonical p38 MAPK signaling pathway and the distinct points of intervention for this compound and SB203580.
Caption: p38 MAPK signaling pathway illustrating the indirect action of this compound and the direct inhibition by SB203580.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the effects of this compound and SB203580 on p38 MAPK.
Protocol 1: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol is used to assess the levels of phosphorylated p38 MAPK in cells treated with either this compound or SB203580, providing a measure of the pathway's activation state.
Caption: Experimental workflow for Western blot analysis of p38 MAPK phosphorylation.
Methodology:
-
Cell Culture and Treatment:
-
Culture murine peritoneal macrophages or other suitable cell lines in appropriate media.
-
Pre-treat cells with varying concentrations of this compound or SB203580 for a specified duration (e.g., 1 hour).
-
Stimulate the cells with a p38 MAPK activator, such as Lipopolysaccharide (LPS) at 100 ng/mL, for a short period (e.g., 30 minutes).[7]
-
-
Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method like the Bicinchoninic acid (BCA) assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a Polyvinylidene Difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (p-p38 at Thr180/Tyr182).
-
After washing, incubate with a Horseradish Peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the p-p38 bands using densitometry software.
-
To account for loading differences, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
The ratio of p-p38 to total p38 is calculated to determine the relative level of p38 MAPK activation.
-
Protocol 2: In Vitro p38α Kinase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified p38α MAPK, and it is primarily applicable to direct inhibitors like SB203580.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA, and 1 mM DTT).
-
Prepare serial dilutions of the test compound (SB203580) in the reaction buffer.
-
Prepare a solution of recombinant active p38α kinase and its substrate (e.g., ATF-2).
-
-
Kinase Reaction:
-
In a microplate, combine the p38α kinase, the substrate, and the various concentrations of the inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
-
Detection of Substrate Phosphorylation:
-
The amount of phosphorylated substrate can be quantified using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based Assay: Measuring the amount of ADP produced, which is proportional to the kinase activity.
-
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound and SB203580 represent two distinct approaches to modulating the p38 MAPK pathway. SB203580 is a direct, ATP-competitive inhibitor of p38 kinase activity, making it a valuable tool for studying the immediate downstream consequences of p38 inhibition. In contrast, this compound acts upstream, reducing the phosphorylation and thus the activation of p38 MAPK, in addition to its effects on TRPV1 and TNF-α.
The choice between these two compounds will depend on the specific research question. For studies requiring direct and potent inhibition of p38 kinase activity, SB203580 is the established choice. For investigating the broader anti-inflammatory effects that may involve upstream regulation of the p38 pathway, as well as modulation of other key inflammatory mediators, this compound presents a multi-target profile of interest. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental needs.
References
- 1. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
- 5. SB203580 | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Phospho-p38 MAPK (Thr180/Tyr182) (3D7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
LASSBio-1135 Versus Standard-of-Care for Neuropathic Pain: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational compound LASSBio-1135 with standard-of-care treatments for neuropathic pain. The analysis is based on preclinical data from the partial sciatic nerve ligation (PSL) model, a widely used animal model that mimics chronic nerve compression and associated pain hypersensitivity.
Executive Summary
This compound is a novel small molecule with a dual mechanism of action, acting as both a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist and a Tumor Necrosis Factor-alpha (TNF-α) inhibitor.[1][2] This multitarget approach is designed to address both the neuronal and inflammatory components of neuropathic pain. Standard-of-care therapies, including gabapentinoids (gabapentin and pregabalin), tricyclic antidepressants (amitriptyline), and serotonin-norepinephrine reuptake inhibitors (duloxetine), primarily modulate neuronal excitability. This guide presents a comparative analysis of the preclinical efficacy of this compound against these established treatments in rodent models of neuropathic pain.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and standard-of-care drugs in alleviating mechanical allodynia and thermal hyperalgesia in the partial sciatic nerve ligation (PSL) model. It is important to note that the data are compiled from different studies and direct head-to-head comparisons were not always available. Variations in experimental conditions such as animal species, drug dosage, and administration route should be considered when interpreting these results.
Table 1: Comparison of Efficacy in Mechanical Allodynia (von Frey Test) in the Partial Sciatic Nerve Ligation (PSL) Model
| Compound | Species | Dose and Route | Time Point of Maximal Effect | % Maximal Possible Effect (%MPE) or Change in Paw Withdrawal Threshold (PWT) | Reference |
| This compound | Rat | 100 µmol/kg, p.o. | Not Specified | Significant reversal of mechanical allodynia | --INVALID-LINK-- |
| Gabapentin | Rat | 50 mg/kg, i.p. | 14-21 days post-surgery | Significant increase in PWT | [3] |
| Pregabalin | Rat | 3 & 30 mg/kg, i.p. | 14 days post-surgery | Significant increase in %MPE | [4] |
| Amitriptyline | Rat | 10 mg/kg, i.p. | 7 days post-surgery | Significant increase in PWT | [3] |
| Duloxetine | Rat | 3, 10, 30 mg/kg, i.p. | 2 and 4 weeks post-ligation | Dose-dependent suppression of hyperalgesia | [5] |
Table 2: Comparison of Efficacy in Thermal Hyperalgesia (Hargreaves Test) in the Partial Sciatic Nerve Ligation (PSL) Model
| Compound | Species | Dose and Route | Time Point of Maximal Effect | Change in Paw Withdrawal Latency (PWL) | Reference |
| This compound | Rat | 100 µmol/kg, p.o. | Not Specified | Significant reversal of thermal hyperalgesia | --INVALID-LINK-- |
| Gabapentin | Rat | 60 and 120 mg/kg, p.o. | 5 days post-injury | Significant increase in PWL | [6] |
| Pregabalin | Mouse | i.p., i.c.v., i.t. | Not Specified | Reduced thermal hypersensitivity | [7][8] |
| Amitriptyline | Rat | 10 mg/kg, i.p. | 1 week post-surgery | Prevention of the decline in thermal pain threshold | [9] |
| Duloxetine | Mouse | 10 & 30 mg/kg, i.p. | Not Specified | Significant increase in PWL | [10] |
Experimental Protocols
Partial Sciatic Nerve Ligation (PSL) Model
The PSL model is a widely used surgical procedure to induce neuropathic pain in rodents.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, sodium pentobarbital).[7][11]
-
Surgical Procedure: The sciatic nerve of one hind limb is exposed at the mid-thigh level. A suture is passed through the nerve, and approximately one-third to one-half of the nerve diameter is tightly ligated.[1][7][12][13] The muscle and skin are then closed in layers.[1] Sham-operated animals undergo the same procedure without nerve ligation.[1]
-
Post-operative Care: Animals are monitored during recovery and provided with appropriate analgesia for post-operative pain.[7] Behavioral testing is typically performed several days to weeks after surgery to allow for the development of neuropathic pain symptoms.
Behavioral Testing
Von Frey Test for Mechanical Allodynia:
This test measures the sensitivity to a non-painful mechanical stimulus.
-
Apparatus: A set of calibrated von Frey filaments, which apply a specific amount of force when bent.
-
Procedure: Animals are placed in individual chambers on an elevated mesh floor, allowing access to the plantar surface of their hind paws.[14][15][16] After an acclimation period, von Frey filaments of increasing force are applied to the mid-plantar region of the paw.[14][15][16] A positive response is recorded as a brisk withdrawal or licking of the paw.[15] The 50% paw withdrawal threshold (PWT) is determined using the up-down method.[7]
Hargreaves Test for Thermal Hyperalgesia:
This test assesses the sensitivity to a noxious heat stimulus.
-
Apparatus: A radiant heat source that projects a beam of light onto the plantar surface of the paw.
-
Procedure: Animals are placed in individual chambers on a glass surface.[2][17][18] After acclimation, the radiant heat source is positioned under the paw, and the latency to paw withdrawal is measured.[2][17][18] A cut-off time is set to prevent tissue damage.[2][18]
Mechanism of Action and Signaling Pathways
This compound
This compound exhibits a dual mechanism of action by targeting both TRPV1 and TNF-α.
-
TRPV1 Antagonism: TRPV1 is a non-selective cation channel expressed on nociceptive neurons that is activated by noxious stimuli, including heat and capsaicin.[1][2] By antagonizing TRPV1, this compound directly inhibits the signaling of pain-transmitting neurons.
-
TNF-α Inhibition: TNF-α is a pro-inflammatory cytokine that plays a crucial role in the development and maintenance of neuropathic pain. It sensitizes peripheral nociceptors and promotes neuroinflammation in the spinal cord. This compound inhibits TNF-α production, likely through the modulation of the p38 MAPK signaling pathway.[1][2]
Standard-of-Care Drugs
The standard-of-care drugs for neuropathic pain primarily act on neuronal targets to reduce hyperexcitability.
-
Gabapentin and Pregabalin: These gabapentinoids bind to the α2δ-1 subunit of voltage-gated calcium channels, which are upregulated in neuropathic pain states. This binding reduces calcium influx at presynaptic terminals, thereby decreasing the release of excitatory neurotransmitters.
-
Amitriptyline: As a tricyclic antidepressant, amitriptyline blocks the reuptake of norepinephrine and serotonin in the central nervous system, enhancing descending inhibitory pain pathways. It also has effects on sodium channels and NMDA receptors.
-
Duloxetine: This serotonin-norepinephrine reuptake inhibitor (SNRI) also enhances descending inhibitory pathways by increasing the levels of serotonin and norepinephrine in the synaptic cleft.
References
- 1. inotiv.com [inotiv.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Amitriptyline inhibits the MAPK/ERK and CREB pathways and proinflammatory cytokines through A3AR activation in rat neuropathic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antihyperalgesic effect of duloxetine and amitriptyline in rats after peripheral nerve injury: Influence of descending noradrenergic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.ufc.br [repositorio.ufc.br]
- 7. Rat Sciatic Nerve Ligation Model [panache.ninds.nih.gov]
- 8. Pregabalin, S-(+)-3-isobutylgaba, activates the descending noradrenergic system to alleviate neuropathic pain in the mouse partial sciatic nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Analgesic Effects of Duloxetine on Formalin-Induced Hyperalgesia and Its Underlying Mechanisms in the CeA [frontiersin.org]
- 11. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PSL Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 13. Neuropathic pain model [bio-protocol.org]
- 14. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 15. von Frey testing [bio-protocol.org]
- 16. media.jax.org [media.jax.org]
- 17. Hargreaves Test (Plantar Test). [bio-protocol.org]
- 18. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Benchmarking the Anti-inflammatory Effects of LASSBio-1135: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of LASSBio-1135 against two established anti-inflammatory drugs, indomethacin and dexamethasone. The information is compiled from preclinical studies and aims to provide an objective assessment based on available experimental data.
Executive Summary
This compound is a novel imidazo[1,2-a]pyridine derivative that exhibits a unique dual mechanism of action as a non-competitive TRPV1 antagonist and a TNF-α inhibitor.[1][2] This dual activity suggests its potential as a multi-target compound for inflammatory and pain conditions. In contrast, indomethacin is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes[3], while dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[4] This guide benchmarks this compound against these two standard-of-care agents in relevant preclinical models of acute inflammation.
Data Presentation
In Vitro Activity
| Compound | Target | IC50 Value |
| This compound | TRPV1 (capsaicin-elicited currents) | 580 nM[1][5] |
| TNF-α release (LPS-stimulated macrophages) | 546 nM[1][5] | |
| Indomethacin | COX-1/COX-2 | Varies by assay |
| Dexamethasone | Glucocorticoid Receptor | Varies by assay |
In Vivo Anti-inflammatory Effects: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the anti-inflammatory activity of novel compounds.
| Compound | Dose | Route | Edema Inhibition (%) | TNF-α Inhibition in Paw Tissue |
| This compound | 10 & 100 µmol/kg | Oral | Data not available | Significant reduction[1][2] |
| Indomethacin | 5 mg/kg | i.p. | ~50-60% at 3-5 hours | Significant reduction[3] |
| Dexamethasone | 0.25 mg/kg | p.o. | Significant reduction | Significant reduction |
Note: While this compound has been shown to reduce carrageenan-induced paw edema, specific percentage inhibition data was not available in the reviewed literature.[2][6]
In Vivo Anti-inflammatory Effects: Carrageenan-Induced Pleurisy in Rats
The carrageenan-induced pleurisy model is used to assess the effects of anti-inflammatory agents on fluid exudation and leukocyte migration into the pleural cavity.
| Compound | Dose | Route | Pleural Exudate Volume Inhibition | Leukocyte Migration Inhibition | TNF-α & IL-1β Levels in Pleural Exudate |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Indomethacin | 10 mg/kg | p.o. | Significant reduction | Significant reduction | Enhanced TNF-α and IL-1β |
| Dexamethasone | 0.25 mg/kg | p.o. | Marked reduction | Marked reduction | Marked suppression of TNF-α, IL-1β, and IL-6 |
Note: No studies evaluating the effect of this compound in the carrageenan-induced pleurisy model were identified in the reviewed literature.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute inflammation to evaluate the efficacy of anti-inflammatory drugs.
-
Animal Model: Male Wistar rats (180-220g) are typically used.
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is administered into the right hind paw of the rats.
-
Drug Administration: Test compounds (this compound, indomethacin, dexamethasone) or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses, typically 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, usually hourly for the first 5-6 hours.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue can be excised for the measurement of inflammatory mediators such as TNF-α and myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
Carrageenan-Induced Pleurisy in Rats
This model is used to study the effects of anti-inflammatory agents on exudate formation and inflammatory cell migration.
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Induction of Pleurisy: Under light anesthesia, a small incision is made in the skin over the right side of the chest. A blunt needle is inserted into the pleural cavity, and 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected.
-
Drug Administration: Test compounds or vehicle are administered at specified doses and routes prior to carrageenan injection.
-
Collection of Pleural Exudate: At a predetermined time point (e.g., 4 or 6 hours) after carrageenan injection, the animals are euthanized. The thoracic cavity is opened, and the pleural exudate is collected by washing the cavity with a known volume of heparinized saline.
-
Analysis of Pleural Exudate:
-
Volume: The total volume of the recovered fluid is measured, and the exudate volume is calculated by subtracting the volume of the washing solution.
-
Leukocyte Count: The total number of leukocytes in the exudate is determined using a hemocytometer. Differential cell counts can be performed on stained smears to identify neutrophils, monocytes, etc.
-
Cytokine Levels: The exudate is centrifuged, and the supernatant is used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.
-
Mandatory Visualization
Caption: Dual mechanism of action of this compound.
References
- 1. This compound: a dual TRPV1 antagonist and anti-TNF-alpha compound orally effective in models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amentoflavone Ameliorates Carrageenan-Induced Pleurisy and Lung Injury by Inhibiting the NF-κB/STAT3 Pathways via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of LASSBio-1135: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines for the disposal of LASSBio-1135 necessitates a cautious approach rooted in general laboratory safety principles for chemical waste. This guide provides a procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and responsibly.
Recommended Disposal Protocol
The proper disposal of this compound, a solid powder often dissolved in Dimethyl Sulfoxide (DMSO) for experimental use, requires careful consideration of its form (solid or solution) and the associated hazards.
Step 1: Hazard Assessment
Before handling, it is crucial to review all available safety information. Although a specific Safety Data Sheet (SDS) with disposal instructions was not located, researchers should consult any available manufacturer's documentation for handling precautions. This compound is an anti-inflammatory and analgesic compound, and its pharmacological activity warrants careful handling to avoid exposure.
Step 2: Segregation of Waste
Proper segregation is the cornerstone of safe laboratory waste management.
-
Solid this compound: Unused or expired solid this compound should be treated as chemical waste. It should be collected in a clearly labeled, sealed container designated for solid chemical waste.
-
This compound in DMSO Solution: Solutions of this compound in DMSO must be handled as liquid chemical waste. These solutions should be collected in a separate, sealed, and clearly labeled container for flammable or organic solvent waste.[1][2] DMSO is a combustible liquid and can penetrate the skin, potentially carrying dissolved substances with it.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and empty containers, should be disposed of as solid chemical waste. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
Step 3: Waste Collection and Storage
All waste containers must be appropriately labeled with the words "Hazardous Waste," the chemical name (this compound and any solvents), and the associated hazards (e.g., flammable, toxic).[3] Waste should be stored in a designated satellite accumulation area, away from incompatible materials.[3]
Step 4: Professional Disposal
All collected this compound waste, both solid and liquid, must be disposed of through a licensed hazardous waste disposal service.[4] Do not dispose of this compound or its solutions down the drain or in regular trash.
Key Data for Handling and Disposal
For quick reference, the following table summarizes the pertinent properties of this compound.
| Property | Value | Source |
| Physical State | Solid Powder | MedKoo Biosciences |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Storage (Solid) | -20°C (long term) | MedKoo Biosciences |
| Storage (in Solvent) | -80°C (up to 6 months) | MedChemExpress[5] |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not available. The procedures outlined in this document are based on established best practices for the management of laboratory chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1. Decision workflow for the proper disposal of this compound waste.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
Essential Safety and Logistical Information for Handling LASSBio-1135
This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of LASSBio-1135, a dual TRPV1 antagonist and anti-TNF-alpha compound.[1][2][3] Given that a specific Safety Data Sheet (SDS) is not publicly available for this research compound, the following recommendations are based on a conservative risk assessment approach for handling novel chemical entities in a laboratory setting.
Compound Profile
This compound is an imidazo[1,2-a]pyridine derivative investigated for its analgesic and anti-inflammatory properties.[1][4][5] It is an orally active compound that has shown efficacy in models of inflammatory and neuropathic pain.[1][2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C18H14N4 | [2][3] |
| Molecular Weight | 286.33 g/mol | [2][3] |
| Purity | 99.05% | [4][5] |
| Appearance | Powder | [4] |
| IC50 (TRPV1) | 588 nM (against capsaicin-induced currents) | [6] |
| IC50 (TNF-α release) | 546 nM (in LPS-stimulated macrophages) | [6][7] |
| IC50 (human PGHS-2) | 18.5 μM | [4] |
| Solubility in DMSO | ≥ 0.67 mg/mL (2.34 mM) | [4] |
Personal Protective Equipment (PPE)
A risk-based approach is essential when selecting PPE for handling compounds with limited safety data. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Minimum Recommended PPE |
| Receiving and Unpacking | Laboratory coat, safety glasses, nitrile gloves. |
| Weighing and Aliquoting (Solid Form) | Laboratory coat, safety glasses with side shields, nitrile gloves. For larger quantities or if aerosolization is possible, use a chemical fume hood or a balance enclosure. |
| Solution Preparation | Chemical fume hood, laboratory coat, safety glasses with side shields or chemical splash goggles, nitrile gloves. |
| Cell Culture Experiments | Biosafety cabinet (Class II), laboratory coat, nitrile gloves, safety glasses. |
| In Vivo (Animal) Studies | Laboratory coat, safety glasses, nitrile gloves. Additional PPE may be required based on the route of administration and institutional animal care and use committee (IACUC) guidelines. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and dark place.[3]
-
For long-term storage (months to years), keep at -20°C.[3]
-
For short-term storage (days to weeks), 0-4°C is suitable.[3]
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.
-
Weighing: If possible, weigh the compound directly into the vessel that will be used for dissolution to minimize transfer and potential for spills.
-
Dissolution: Prepare stock solutions in a chemical fume hood. This compound is soluble in DMSO.[4] For in vivo studies, a formulation involving DMSO, PEG300, Tween-80, and saline has been described.[4]
-
Use in Experiments: When adding the compound to cell cultures or preparing doses for animal administration, do so in a manner that minimizes the creation of aerosols.
Spill Management:
-
Small Spills: For small spills of the solid compound, gently sweep it up with a dustpan and brush, avoiding the creation of dust. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth). Place the waste in a sealed container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for guidance on cleanup.
Disposal:
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, should be disposed of as chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general methodology for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-weighing: Tare a sterile microcentrifuge tube or vial on an analytical balance.
-
Weighing: Carefully weigh 2.86 mg of this compound into the tared tube.
-
Solvent Addition: In a chemical fume hood, add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolution: Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a research chemical with limited safety information.
Caption: PPE selection workflow for research chemicals.
References
- 1. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | TNF | TRP/TRPV Channel | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound: A Dual TRPV1 Antagonist and Anti-TNF-Alpha Compound Orally Effective in Models of Inflammatory and Neuropathic Pain | PLOS One [journals.plos.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
